7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXJEUOXFCAJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440654 | |
| Record name | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16082-27-2 | |
| Record name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16082-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Foundational Properties of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique arrangement of nitrogen atoms allows for diverse interactions with biological targets, making it a focal point in the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the foundational properties of a key synthetic intermediate, 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine. This compound serves as a critical building block for the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors for oncology and the treatment of inflammatory diseases.[3] This document outlines its chemical and physical characteristics, a detailed synthesis protocol, and its role in the development of targeted therapies.
Core Chemical and Physical Properties
This compound is a solid organic compound whose foundational properties are summarized below. These characteristics are essential for its use in synthetic chemistry, influencing reaction conditions, solubility, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 16082-27-2 | [4] |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.60 g/mol | [4] |
| SMILES | Cc1cc(Cl)n2c(n1)ccn2 | |
| Melting Point | 36 °C | |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | |
| Refractive Index | 1.681 | |
| XLogP3 | 1.7 | |
| Hydrogen Bond Acceptors | 2 | |
| Heavy Atom Count | 11 |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the chlorination of its corresponding 7-hydroxy precursor. This transformation is a common and critical step in functionalizing the pyrazolo[1,5-a]pyrimidine core for further elaboration.
General Synthesis Pathway
The most prevalent synthetic route involves a two-step process. First, a substituted 5-aminopyrazole undergoes a condensation and cyclization reaction with a β-dicarbonyl compound (such as acetylacetone to introduce the 5- and 7-methyl groups, though for this specific molecule, a different dicarbonyl would be needed to yield a 7-hydroxy group) to form the 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine intermediate. This intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to yield the final product. This chlorination at the 7-position makes the scaffold highly reactive to nucleophilic substitution, enabling the introduction of diverse functional groups.[5]
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the chlorination step, adapted from the synthesis of structurally similar compounds.[6][7]
Materials:
-
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (optional, used in some procedures)
-
1,4-Dioxane (or another suitable high-boiling solvent)
-
Methylene chloride (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), suspend or dissolve 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine in a minimal amount of 1,4-dioxane.
-
Slowly add an excess of phosphorus oxychloride (typically 2-3 equivalents) to the mixture. If required, a base like triethylamine can be added to scavenge HCl produced during the reaction.[6]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully evaporate the solvent and excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath and slowly quench by adding crushed ice, followed by the careful addition of a saturated NaHCO₃ solution until the pH is neutral or slightly basic (pH ≈ 8).
-
Extract the aqueous mixture multiple times with methylene chloride.
-
Combine the organic layers, wash with a saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Spectroscopic Data
Biological Activity and Mechanism of Action
While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a crucial intermediate in the synthesis of potent biological modulators.[3] The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore for kinase inhibition.[2]
Role as a Kinase Inhibitor Precursor
The chlorine atom at the 7-position is an excellent leaving group, making the compound an ideal substrate for nucleophilic aromatic substitution reactions. This allows medicinal chemists to readily introduce a wide variety of amine-containing functional groups at this position, which is a key modification in the development of many kinase inhibitors.[1][5] Derivatives of this scaffold have been developed as potent and selective inhibitors of several important kinases implicated in cancer and inflammatory diseases.[2][10]
Known Kinase Targets for Pyrazolo[1,5-a]pyrimidine Derivatives:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them a prime target in oncology.[11]
-
Phosphoinositide 3-Kinases (PI3Ks): Central to cell signaling pathways that control cell growth, proliferation, and survival.[5]
-
Checkpoint Kinase 1 (CHK1): A key regulator in the DNA damage response pathway.[10]
Illustrative Signaling Pathway: PI3K Inhibition
Derivatives synthesized from this compound have been specifically developed as PI3Kδ inhibitors.[5] The PI3K/Akt signaling pathway is frequently overactive in cancer, promoting cell survival and proliferation. Inhibitors block the catalytic activity of PI3K, preventing the phosphorylation of PIP2 to PIP3 and halting the downstream signaling cascade.
Summary and Future Directions
This compound is a foundational building block in modern medicinal chemistry. Its well-defined physical and chemical properties, coupled with a straightforward and scalable synthesis, make it an invaluable precursor for drug discovery programs. Its primary utility lies in its strategic functionalization at the 7-position to generate libraries of potential kinase inhibitors.
Future research will likely continue to leverage this scaffold to develop more selective and potent inhibitors for a wider range of kinase targets. The exploration of novel substitutions at other positions on the bicyclic core could yield compounds with new pharmacological profiles and improved drug-like properties, furthering the legacy of the pyrazolo[1,5-a]pyrimidine scaffold in targeted therapy.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. rsc.org [rsc.org]
- 10. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore known for its potent and selective inhibition of various protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of these kinases is a hallmark of numerous diseases, particularly cancer, making pyrazolo[1,5-a]pyrimidine derivatives a focal point of intensive drug discovery efforts.[1][3]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the initial construction of the pyrazolo[1,5-a]pyrimidine core, followed by a chlorination reaction.
Step 1: Synthesis of the Precursor 5-methylpyrazolo[1,5-a]pyrimidin-7-ol
The foundational pyrazolo[1,5-a]pyrimidine ring system is generally formed via the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent.[3] For the synthesis of the immediate precursor, 5-methylpyrazolo[1,5-a]pyrimidin-7-ol, 3-amino-5-methylpyrazole is reacted with a suitable 1,3-bielectrophilic partner such as ethyl acetoacetate.
Experimental Protocol: Synthesis of 5-methylpyrazolo[1,5-a]pyrimidin-7-ol
A mixture of 3-amino-5-methylpyrazole and ethyl acetoacetate in a suitable solvent like acetic acid is refluxed for several hours.[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized, leading to the precipitation of the product. The solid is then filtered, washed, and can be further purified by recrystallization.
Step 2: Chlorination of 5-methylpyrazolo[1,5-a]pyrimidin-7-ol
The hydroxyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine core is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6][7] This reaction is a standard and widely used method for the preparation of chloro-substituted pyrimidines and related heterocyclic systems.[8][9]
Experimental Protocol: Synthesis of this compound
Under an inert atmosphere (e.g., argon), a mixture of 5-methylpyrazolo[1,5-a]pyrimidin-7-ol and an excess of phosphorus oxychloride is heated to reflux for a period of 2 to 3 hours.[5][7] In some cases, a base such as triethylamine or pyridine may be added to the reaction mixture.[5][8] After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water or a saturated sodium bicarbonate solution and extracted with a suitable organic solvent like dichloromethane.[5][7] The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are conducted using various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClN₃ | [10][11] |
| Molecular Weight | 167.60 g/mol | [10] |
| Appearance | Predicted to be a solid | |
| Melting Point | Not available | [11] |
| Boiling Point | Not available | [11] |
| Density | 1.43±0.1 g/cm³ (Predicted) | [10] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, as well as the aromatic protons on the pyrazole and pyrimidine rings.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbon atoms of the fused heterocyclic system and the methyl group.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Biological Activity and Signaling Pathways
Pyrazolo[1,5-a]pyrimidine derivatives are recognized as a significant class of protein kinase inhibitors.[2][3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.[1] This inhibition can disrupt cellular signaling pathways that are aberrantly activated in diseases like cancer.
Several kinases have been identified as targets for pyrazolo[1,5-a]pyrimidine-based inhibitors, including:
-
Pim-1 Kinase: Involved in cell survival and proliferation.
-
Tropomyosin Receptor Kinases (Trks): Play a role in neuronal development and are implicated in various cancers.[12][13]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.
The following diagram illustrates a generalized signaling pathway that can be targeted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, such as those targeting the Trk receptors.
Caption: A generalized Trk signaling pathway targeted by pyrazolo[1,5-a]pyrimidine inhibitors.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis and characterization of the title compound.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Analysis of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. Accurate spectroscopic characterization is fundamental to confirming the molecular structure, assessing purity, and understanding the physicochemical properties of this and related compounds.
This document outlines the expected spectroscopic data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed, generalized experimental protocols are provided to guide researchers in obtaining high-quality data.
Molecular Structure
Chemical Name: this compound CAS Number: 16082-27-2[1][2] Molecular Formula: C₇H₆ClN₃[1][2] Molecular Weight: 167.60 g/mol [1][2]
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. In the target molecule, the pyrimidine ring is substituted with a chloro group at position 7 and a methyl group at position 5.
Spectroscopic Data Summary
Comprehensive spectroscopic data is crucial for the unambiguous identification of this compound. The following tables present a summary of expected quantitative data.
Note: The specific experimental values for this compound are reported in the scientific literature. Key synthesis and characterization papers include the Chemical and Pharmaceutical Bulletin, 10, p. 620, 1962, and publications in the Journal of Medicinal Chemistry. Researchers should consult these primary sources for experimentally determined values.
Table 1: ¹H NMR Spectroscopic Data (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Value | s | - | CH₃ (C5) |
| Value | d | Value | H-6 |
| Value | d | Value | H-3 |
| Value | d | Value | H-2 |
Table 2: ¹³C NMR Spectroscopic Data (Expected)
| Chemical Shift (δ) ppm | Assignment |
| Value | CH₃ (C5) |
| Value | C-6 |
| Value | C-3 |
| Value | C-2 |
| Value | C-3a |
| Value | C-5 |
| Value | C-7 |
Table 3: Mass Spectrometry Data (Expected)
| m/z | Ion Type | Relative Abundance (%) |
| Value | [M]⁺ | Value |
| Value | [M+2]⁺ | Value |
| Value | Fragment Ions | Value |
Table 4: IR Spectroscopic Data (Expected)
| Wavenumber (cm⁻¹) | Vibration Type |
| Value | C-H stretching (aromatic) |
| Value | C-H stretching (aliphatic) |
| Value | C=C and C=N stretching |
| Value | C-Cl stretching |
Table 5: UV-Vis Spectroscopic Data (Expected)
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Value | Value | e.g., Ethanol |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific solvent.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm and a larger number of scans compared to ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).
Sample Preparation:
-
For EI-MS, prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
For ESI-MS, prepare a dilute solution in a solvent compatible with electrospray (e.g., methanol, acetonitrile).
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Observe the molecular ion peak [M]⁺ and the isotopic pattern, particularly the [M+2]⁺ peak due to the presence of the chlorine atom.
-
Analyze the fragmentation pattern to aid in structure elucidation.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
-
Use a quartz cuvette for the measurement.
Data Acquisition:
-
Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: Relationship between molecular structure and spectroscopic data.
References
The Versatile Scaffold: A Technical Guide to 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. This technical guide focuses on a key intermediate, 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, detailing its synthesis, chemical reactivity, and its role as a versatile building block in the development of potent kinase inhibitors for therapeutic applications.
Introduction to the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] A key feature of this scaffold is the strategic placement of nitrogen atoms, which can participate in hydrogen bonding interactions within the active sites of enzymes, particularly kinases.[2] The this compound variant is a particularly useful intermediate, as the chlorine atom at the 7-position provides a reactive handle for introducing diverse functionalities through nucleophilic substitution and cross-coupling reactions.[3]
Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved in a two-step process starting from readily available precursors. The initial step involves the construction of the pyrazolo[1,5-a]pyrimidin-7-ol core, followed by a chlorination reaction.
Experimental Protocol: Synthesis of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
This procedure outlines the cyclocondensation reaction between 3-amino-5-methylpyrazole and a β-ketoester, such as ethyl acetoacetate, to form the pyrazolo[1,5-a]pyrimidin-7-ol core.
Materials:
-
3-Amino-5-methylpyrazole
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
3-Amino-5-methylpyrazole is added to the sodium ethoxide solution and the mixture is stirred.
-
Ethyl acetoacetate is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried to yield 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine.
Experimental Protocol: Synthesis of this compound
The hydroxyl group at the 7-position of the pyrazolo[1,5-a]pyrimidin-7-ol is converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5][6]
Materials:
-
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (optional, as a base)[4]
-
1,4-Dioxane (optional, as a solvent)[4]
Procedure:
-
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine is suspended in an excess of phosphorus oxychloride (POCl₃). In some procedures, a high-boiling solvent like 1,4-dioxane and a base such as triethylamine may be used.[4]
-
The mixture is heated to reflux for a period of 2-4 hours.[4]
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice or into a cold saturated sodium bicarbonate solution.[4]
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Chemical Reactivity
The chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity allows for the facile introduction of a wide array of substituents, including amines, alcohols, and thiols, by reaction with the corresponding nucleophiles. This is a key step in the diversification of the scaffold for structure-activity relationship (SAR) studies.
Additionally, the chloro-substituted scaffold can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.[1] This further expands the chemical space that can be explored from this versatile intermediate.
Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors
The this compound scaffold has proven to be a valuable starting point for the development of inhibitors targeting several important protein kinases implicated in cancer and other diseases. The methyl group at the 5-position can provide favorable hydrophobic interactions in the kinase active site, while modifications at the 7-position allow for fine-tuning of potency and selectivity.
Pim Kinase Inhibitors
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation pathways.[7] The pyrazolo[1,5-a]pyrimidine core has been identified as a highly selective scaffold for Pim-1 inhibitors.[8]
| Compound ID | R Group at C7 | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Reference |
| 1 | 4-(aminomethyl)benzylamino | 45 | - | - | [8] |
| 2 | (1-amino-1-phenylethyl)amino | 21 | - | - | [8] |
| 3 | 4-(2-aminoethyl)anilino | 18 | - | - | [8] |
Note: The table presents a selection of potent Pim kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. The specific starting material for these compounds may vary, but they highlight the potential of this core structure.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[9] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors of CDKs, particularly CDK2.[10][11]
| Compound ID | R Group at C7 | CDK2 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Reference |
| 4k (BS-194) | (substituted)benzylamino | 3 | 30 | 90 | [9][11] |
| 5h | 4-Bromophenyl | 22 | 28 | 80 | [10] |
| 5i | 2-Chlorophenyl | 24 | 35 | 75 | [10] |
Note: This table showcases representative CDK inhibitors with a pyrazolo[1,5-a]pyrimidine core, demonstrating the effectiveness of this scaffold in targeting CDKs.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[4] Gene fusions involving the NTRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several approved and clinical-stage Trk inhibitors.[4]
| Compound ID | R Group at C7 | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |
| Larotrectinib | (substituted)pyrrolidinyl | 1.2 | 2.1 | 2.1 | [12] |
| Compound 28 | (substituted)macrocycle | 0.17 | 0.07 | 0.07 | [13] |
| Compound 36 | (substituted)pyrrolidinyl | 1.4 | 2.4 | 1.9 | [13] |
Note: This table highlights the potent Trk inhibitory activity of compounds containing the pyrazolo[1,5-a]pyrimidine scaffold, including the FDA-approved drug Larotrectinib.
Signaling Pathways
The therapeutic efficacy of kinase inhibitors derived from the this compound scaffold stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and differentiation.
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.
Caption: Pim-1 signaling pathway promoting cell survival.
CDK2 Signaling Pathway
CDK2, in complex with Cyclin E and Cyclin A, is a critical regulator of the G1/S phase transition of the cell cycle. It phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent S-phase entry.
Caption: CDK2 regulation of the G1/S cell cycle transition.
TrkA Signaling Pathway
TrkA is the high-affinity receptor for Nerve Growth Factor (NGF). Upon NGF binding, TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.[7][14]
References
- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl 7-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-3-carboxylate | C10H11N3O3 | CID 2816397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Properties and Applications of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS 16082-27-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, identified by CAS number 16082-27-2. While specific experimental data for this compound is limited, this document extrapolates its characteristics based on the well-established properties of the pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition relevant to oncology. This guide includes a summary of physicochemical properties, a detailed representative synthesis protocol, and an exploration of its potential as a kinase inhibitor, tubulin polymerization inhibitor, and antimicrobial agent. Detailed experimental protocols for evaluating these activities are provided, along with visualizations of synthetic and signaling pathways to aid in research and development.
Chemical and Physical Properties
This compound is a heterocyclic compound belonging to the pyrazole and pyrimidine families.[1] Its core structure is a key building block in the synthesis of more complex molecules for pharmaceutical research.[2]
Table 1: Physicochemical Properties of CAS 16082-27-2
| Property | Value | Source |
| CAS Number | 16082-27-2 | [3] |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.60 g/mol | [4] |
| Predicted Density | 1.43±0.1 g/cm³ | [4] |
| Predicted Refractive Index | 1.681 | [4] |
| XLogP3 | 1.7 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| SMILES | Cc1cc(Cl)n2c(n1)ccn2 | [3] |
| InChIKey | BJXJEUOXFCAJLA-UHFFFAOYSA-N | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Note: Some physical properties are predicted and have not been experimentally verified.
Synthesis
The synthesis of this compound typically proceeds through a two-step process involving the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidin-7-one intermediate, followed by chlorination.[5][6]
General Synthesis Workflow
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo[1,5-a]pyrimidine, 7-chloro-5-methyl- | CAS 16082-27-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. echemi.com [echemi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors for potential therapeutic applications in oncology and inflammatory diseases. This document provides a comprehensive overview of its molecular structure, synthesis, and known biological context, with a focus on its role as a scaffold for kinase inhibitors.
Molecular Structure and Properties
This compound possesses a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. The chlorine atom at the 7-position is a key feature, providing a reactive site for further functionalization through nucleophilic substitution reactions.
Below is a 2D representation of the molecular structure:
A Technical Guide to the Solubility of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine, a key heterocyclic intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a summary of qualitative solubility information inferred from published literature, alongside a detailed experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to equip researchers with the necessary information and procedures to effectively utilize this compound in their work.
Introduction
This compound is a crucial building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other therapeutic agents. Understanding its solubility in common organic solvents is paramount for its effective use in reaction setups, purification processes, and formulation development. However, a thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound.
This guide aims to bridge this knowledge gap by providing:
-
A compilation of qualitative solubility observations for this compound and structurally similar compounds.
-
A comprehensive, step-by-step experimental protocol for the quantitative determination of its solubility.
-
A visual representation of the experimental workflow for solubility determination.
Qualitative Solubility Data
| Organic Solvent | Qualitative Solubility Inference | Context from Literature | Citation |
| Dichloromethane (CH2Cl2) | Soluble | Used as an extraction solvent for a similar compound, 7-Chloro-5-(α,α,α-trifluoro-m-tolyl)pyrazolo[1.5-a]pyrimidine, suggesting good solubility. | [1] |
| A related compound, 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, was recrystallized from a cyclohexane/CH2Cl2 mixture. | [2] | ||
| Ethyl Acetate | Soluble | Crystals of a related compound, 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, were obtained by slow evaporation from an ethyl acetate solution, indicating solubility. | [3] |
| Used as a co-eluent in column chromatography for a related compound, implying some degree of solubility. | [2] | ||
| Dioxane | Soluble | Used as a reaction solvent for the synthesis of a related compound, 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. | [2] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO has been noted as an effective solvent for the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives where water was unsuitable. | [4] |
| Ethanol | Likely Soluble | Mentioned as a reaction solvent for the synthesis of some pyrazolo[1,5-a]pyrimidine derivatives. | [5] |
| Petroleum Ether | Low Solubility | Used as a primary eluent in column chromatography, suggesting it is likely a poor solvent for a related compound. | [2] |
| Cyclohexane | Low Solubility | Used as a co-solvent for recrystallization, suggesting it is likely a poor solvent for a related compound. | [2] |
It is important to note that these are indirect observations and the actual solubility can vary based on temperature, purity of the compound and solvent, and the specific isomer.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental procedure is necessary. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control (or a shaker in a temperature-controlled incubator)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the temperature-controlled orbital shaker.
-
Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Workflow for Solubility Determination using the Isothermal Shake-Flask Method.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides valuable qualitative insights and a robust experimental protocol for its determination. The provided methodology will enable researchers to generate reliable and accurate solubility data, facilitating the advancement of research and development projects that utilize this important chemical intermediate. It is recommended that researchers perform the described experimental protocol to obtain the precise solubility values required for their specific applications.
References
- 1. prepchem.com [prepchem.com]
- 2. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective kinase inhibitors. This versatile heterocyclic system has been successfully employed in the development of targeted therapies for a range of diseases, most notably cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, with a focus on their interactions with key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Aurora Kinases.
Introduction to Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many human diseases, particularly cancer, making them attractive targets for therapeutic intervention. The pyrazolo[1,a]pyrimidine core is an ATP-competitive scaffold, meaning it binds to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.[2] The amenability of this scaffold to chemical modification has allowed for the development of inhibitors with high potency and selectivity for specific kinases.
Quantitative Data on Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of selected pyrazolo[1,5-a]pyrimidine-based compounds against various kinases. This data highlights the potency and selectivity profiles that have been achieved with this chemical scaffold.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| BS-194 (4k) | CDK2/cyclin A | 3 | [3][4][5] |
| CDK1/cyclin B | 30 | [3][4][5] | |
| CDK5/p25 | 30 | [3][4][5] | |
| CDK9/cyclin T1 | 90 | [3][4][5] | |
| CDK7/cyclin H | 250 | [3][4][5] | |
| Compound 6t | CDK2 | 90 | [6] |
| Compound 6s | CDK2 | 230 | [6] |
| Unnamed | CDK7 | 41 | [7] |
| CDK1 | 1520 | [7] | |
| CDK2 | 580 | [7] | |
| CDK9 | 1100 | [7] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | 1.2, 2.1, 2.1 | [8] |
| Compound 8 | TrkA | 1.7 | [9] |
| Compound 9 | TrkA | 1.7 | [9] |
| Compound 20 | NTRK | >0.02 | [8] |
| Compound 21 | NTRK | >0.02 | [8] |
| Compound 32 | TrkA, TrkB, TrkC | 1.9, 3.1, 2.3 | [8] |
| Compound 33 | TrkA, TrkB, TrkC | 3.2, 5.5, 3.3 | [8] |
| Compound 34 | TrkA, TrkB, TrkC | 1.8, 4.1, 2.3 | [8] |
| Compound 35 | TrkA, TrkB, TrkC | 2.5, 3.1, 2.6 | [8] |
| Compound 36 | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | [8] |
| Compound 6s | TrkA | 450 | [6] |
| Compound 6t | TrkA | 450 | [6] |
| Compound 8a | Trk | < 5 | [10][11] |
| Compound 8f | Trk | < 5 | [10][11] |
| Compound 9a | Trk | < 5 | [10][11] |
| Compound 9b | Trk | < 5 | [10][11] |
| Compound 9f | Trk | < 5 | [10][11] |
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-Based Aurora Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| AT9283 (Compound 16) | Aurora A, Aurora B | ~3 (dual) | [12] |
| SCH 1473759 (12k) | Aurora A, Aurora B | 0.02 (Kd), 0.03 (Kd) | [13] |
Key Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrimidine Inhibitors
The therapeutic efficacy of these inhibitors stems from their ability to modulate critical signaling pathways that are often hijacked in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the simplified signaling cascades of CDK2, TrkA, and Aurora A.
CDK2 Signaling Pathway
The CDK2 signaling pathway is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[14] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.[15]
TrkA Signaling Pathway
TrkA is a receptor tyrosine kinase that, upon binding to its ligand Nerve Growth Factor (NGF), activates several downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which are critical for neuronal survival and differentiation.[16][17][18][19]
Aurora A Signaling Pathway
Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle assembly.[1][20][21][22][23] Its overexpression is frequently observed in various cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.
Workflow Diagram
Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in the appropriate kinase assay buffer.
-
Prepare solutions of the target kinase and its specific substrate in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add a small volume of the kinase solution.
-
Add the inhibitor solution at various concentrations (or a vehicle control, e.g., DMSO).
-
Initiate the reaction by adding a solution containing ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
-
ADP Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for approximately 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the activity of the kinase inhibitor.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C to ensure complete solubilization.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
In Vivo Pharmacokinetic Studies in Mice
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Methodology
-
Animal Dosing:
-
Administer the pyrazolo[1,5-a]pyrimidine inhibitor to mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
-
Blood Sampling:
-
Collect small blood samples (e.g., 10-20 µL) from the tail vein or another appropriate site at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the inhibitor in the plasma samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of the inhibitor versus time.
-
Calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, which represents the total drug exposure.
-
t1/2: Elimination half-life.
-
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly successful platform for the discovery of potent and selective kinase inhibitors. The extensive research in this area has led to the development of clinical candidates and approved drugs. Future efforts will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects, overcoming mechanisms of drug resistance, and exploring novel kinase targets. The continued application of structure-based drug design, coupled with advanced biological and pharmacological profiling, will undoubtedly lead to the discovery of next-generation pyrazolo[1,5-a]pyrimidine-based therapeutics with improved efficacy and safety profiles.
References
- 1. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. | BioWorld [bioworld.com]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 15. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trk receptor - Wikipedia [en.wikipedia.org]
- 18. sinobiological.com [sinobiological.com]
- 19. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 20. rupress.org [rupress.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apexbt.com [apexbt.com]
Methodological & Application
Protocols for Synthesizing Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various protein kinases.[1] These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This guide focuses on inhibitors of Tropomyosin receptor kinases (Trk), Pim-1, Phosphoinositide 3-kinase δ (PI3Kδ), and Src kinase.
Overview of Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrimidine ring system is versatile, allowing for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[1] Common synthetic strategies include cyclization, condensation, and three-component reactions.[2][3] A prevalent approach involves the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners, such as β-dicarbonyl compounds or their synthetic equivalents.[1] Palladium-catalyzed cross-coupling reactions are also frequently employed to introduce diverse functional groups, enhancing the structural and biological diversity of these compounds.[2]
Data Summary: Inhibitory Activities
The following table summarizes the in-vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against their target kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Trk Inhibitors | |||
| 8a | Trk | < 5 | [4] |
| 8f | Trk | < 5 | [4] |
| 9a | Trk | < 5 | [4] |
| 9b | Trk | < 5 | [4] |
| 9f | Trk | < 5 | [4] |
| Pim-1 Inhibitors | |||
| 1 | Pim-1 | 45 | [5] |
| PI3Kδ Inhibitors | |||
| CPL302415 (6) | PI3Kδ | 18 | [6][7] |
| CPL302253 (54) | PI3Kδ | 2.8 | [8][9] |
| Compound 37 | PI3Kδ | - | [8] |
| Dual CDK2/TRKA Inhibitors | |||
| 6t | CDK2 | 90 | [10] |
| 6t | TRKA | 450 | [10] |
| 6s | CDK2 | 230 | [10] |
| 6s | TRKA | 450 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines (Pim-1 Inhibitors)
This protocol is adapted from the synthesis of potent and selective Pim-1 inhibitors.[5]
Step 1: Synthesis of 3-(dimethylamino)-2-(phenyl)acrylonitrile Aryl-substituted acetonitrile is treated with N,N-dimethylformamide dimethyl acetal and refluxed for 4 hours.[5]
Step 2: Synthesis of 4-phenyl-1H-pyrazol-5-amine The resulting 3-(dimethylamino)-2-(phenyl)acrylonitrile is treated with hydrazine and glacial acetic acid in ethanol and refluxed for 16 hours to yield 4-phenyl-1H-pyrazol-5-amine.[5]
Step 3: Synthesis of 3-phenylpyrazolo[1,5-a]pyrimidinone The 4-phenyl-1H-pyrazol-5-amine is cyclized with N-methyl uracil in the presence of sodium ethoxide in ethanol and refluxed for 3 hours.[5]
Step 4: Synthesis of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine The pyrimidone from the previous step is chlorinated using POCl3 (phosphorus oxychloride) without a solvent and refluxed for 3 hours.[5]
Step 5: Synthesis of final 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine The 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine is reacted with various amines in the presence of DIPEA (N,N-Diisopropylethylamine) in isopropanol under microwave irradiation at 130°C for 16 hours to yield the final products.[5]
Protocol 2: Synthesis of 5-(Indol-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives (PI3Kδ Inhibitors)
This multi-step protocol is based on the synthesis of selective PI3Kδ inhibitors.[8]
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethoxide.[8]
Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine The diol is chlorinated using phosphorus oxychloride.[8]
Step 3: Synthesis of 5-chloro-7-morpholin-4-yl-2-methylpyrazolo[1,5-a]pyrimidine The dichloro-derivative is reacted with morpholine.[8]
Step 4: Suzuki Coupling The resulting compound is coupled with indole-4-boronic acid pinacol ester using a palladium catalyst (e.g., tetrakis(triphenylphosphino)palladium(0)) and a base (e.g., aqueous Na2CO3) in a suitable solvent like DME, followed by reflux.[8]
Step 5 & 6: Further modifications The intermediate from the Suzuki coupling can undergo further reactions such as reduction and oxidation (e.g., using Dess-Martin periodinane) to create a variety of derivatives.[8]
Step 7: Reductive Amination The final compounds are synthesized via reductive amination of the aldehyde intermediate with various amines using a reducing agent like sodium triacetoxyborohydride.[8]
Protocol 3: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This efficient one-pot method allows for the direct introduction of a halogen at the 3-position.[1]
A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction. This is typically carried out in the presence of an oxidizing agent such as potassium persulfate (K₂S₂O₈).[3]
Signaling Pathways and Experimental Workflows
Tropomyosin Receptor Kinase (Trk) Signaling Pathway
Trk receptors are transmembrane tyrosine kinases that, upon binding to neurotrophins, dimerize and autophosphorylate.[11][12] This activation triggers downstream signaling cascades, including the MAPK, PI3K, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.[11][13]
Caption: Trk signaling pathway initiated by neurotrophin binding.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that is constitutively active and regulated at the transcriptional level, primarily by the JAK/STAT pathway.[5][14] It plays a role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.[15]
Caption: Pim-1 signaling is activated by cytokines via the JAK/STAT pathway.
PI3Kδ Signaling Pathway
PI3Kδ is a lipid kinase that is activated by various cell surface receptors.[16] It phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates downstream proteins like Akt, leading to cell proliferation, survival, and differentiation.[17][18]
Caption: PI3Kδ signaling pathway leading to the activation of Akt.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase involved in signaling pathways that control cell adhesion, proliferation, and migration.[19] It is activated by various receptors and, in turn, activates downstream pathways such as the Ras-MAPK and PI3K-Akt pathways.[20][21]
Caption: Src kinase signaling is activated by various cell surface receptors.
General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally follows a convergent strategy.
Caption: General workflow for synthesizing pyrazolo[1,5-a]pyrimidine kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 12. researchgate.net [researchgate.net]
- 13. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 14. PIM1 - Wikipedia [en.wikipedia.org]
- 15. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. uniprot.org [uniprot.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine serves as a crucial heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a diverse range of potent and selective inhibitors targeting various protein kinases and other important biological targets.[1] Its rigid, fused bicyclic structure provides a versatile scaffold for chemical modification, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[2][3] This document outlines the application of this scaffold in high-throughput screening (HTS) campaigns aimed at discovering inhibitors for several key oncology and immunology targets, including Pim-1 kinase, Aryl Hydrocarbon Receptor (AHR), Phosphoinositide 3-kinase delta (PI3Kδ), and Checkpoint Kinase 1 (CHK1).
While this compound itself is typically not the final active compound, its role as a synthetic precursor is pivotal. The protocols and data presented herein are representative of HTS assays where derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant activity.
Key Biological Targets and Therapeutic Areas
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to generate inhibitors for a variety of targets implicated in cancer and inflammatory diseases.
-
Pim-1 Kinase: A serine/threonine kinase involved in cell cycle progression, survival, and apoptosis. Its overexpression is linked to numerous cancers, making it a compelling oncology target.[4]
-
Aryl Hydrocarbon Receptor (AHR): A ligand-activated transcription factor that plays a role in regulating immune responses and cellular metabolism. AHR is a promising target in cancer immunology.[5]
-
Phosphoinositide 3-kinase delta (PI3Kδ): A lipid kinase that is a key component of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[6][7]
-
Checkpoint Kinase 1 (CHK1): A serine/threonine kinase central to the DNA damage response (DDR). Inhibiting CHK1 can sensitize cancer cells to chemotherapy.[8]
-
Tropomyosin Receptor Kinase (Trk) family: A family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.[1]
Data Presentation: Representative Inhibitor Potency
The following tables summarize quantitative data for representative inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold against their respective targets. This data is illustrative of the potency that can be achieved through chemical modifications of the core structure.
Table 1: Biochemical Potency of Representative Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
| Target | Inhibitor Example | Assay Type | IC50/Ki (nM) |
| Pim-1 Kinase | Derivative 1 | Biochemical Kinase Assay | 45 |
| Pim-1 Kinase | Derivative 2 | Biochemical Kinase Assay | 31 |
| AHR | Derivative 3 | Luciferase Reporter Assay | 650 |
| AHR | Optimized Derivative 3a | Luciferase Reporter Assay | 31 |
| PI3Kδ | Derivative 4 | Biochemical Kinase Assay | Low nanomolar |
| CHK1 | Derivative 5 | Biochemical Kinase Assay | Potent, selective |
| TrkA | Derivative 6 | ELISA | 1.7 |
Note: The inhibitor examples are representative of compounds developed from the pyrazolo[1,5-a]pyrimidine scaffold. Specific IC50 values for direct derivatives of this compound would be determined during specific HTS campaigns.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate a key signaling pathway and a general experimental workflow for high-throughput screening.
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
Caption: General workflow for HTS and lead discovery.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
Protocol 1: Pim-1 Kinase Biochemical HTS Assay (ADP-Glo™ Format)
This assay quantifies Pim-1 kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., a derivative of BAD)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound-derived library compounds dissolved in DMSO
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the library compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known Pim-1 inhibitor as a positive control.
-
Enzyme Addition: Dilute the Pim-1 enzyme to the desired concentration in kinase reaction buffer. Add 2.5 µL of the diluted enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mixture in kinase reaction buffer. Initiate the reaction by adding 2.5 µL of this mixture to each well. The final ATP concentration should be at or near the Km for ATP.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and generates a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. For hit compounds, determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: AHR Antagonist Cell-Based Luciferase Reporter Assay
This assay identifies compounds that can antagonize the activation of the Aryl Hydrocarbon Receptor in a cellular context.
Materials:
-
A human cell line stably transfected with an AHR-responsive luciferase reporter construct (e.g., HepG2-XRE-Luc).
-
Cell culture medium and supplements.
-
A known AHR agonist (e.g., TCDD or a kynurenine).
-
This compound-derived library compounds dissolved in DMSO.
-
96-well or 384-well clear-bottom white cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the AHR reporter cells into the wells of the assay plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the library compounds in cell culture medium.
-
Compound Addition: Add the diluted compounds to the appropriate wells of the cell plate.
-
Agonist Addition: To all wells (except for the negative control), add the AHR agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of a test compound compared to the agonist-only control indicates antagonist activity. Calculate the percent inhibition and determine the IC50 for active compounds.
Conclusion
This compound is a valuable starting scaffold for the development of potent and selective inhibitors against a range of therapeutically relevant targets. The high-throughput screening protocols detailed in this document provide a robust framework for the identification and characterization of novel drug candidates derived from this versatile chemical core. The successful implementation of these assays can significantly accelerate the discovery of new treatments for cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. puracyp.com [puracyp.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. Indigo Biosciences Mouse Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Cellular Assay Development with 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, particularly as a potent inhibitor of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a focal point of targeted therapy. Derivatives of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine are a promising class of compounds within this family, demonstrating significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), and other signaling molecules crucial for tumor cell proliferation and survival.[3][4]
These application notes provide a comprehensive guide for the development of cellular assays to evaluate the antiproliferative and pro-apoptotic effects of this compound derivatives. Detailed protocols for fundamental assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways are included to facilitate robust and reproducible research in the development of novel cancer therapeutics.
Data Presentation: Antiproliferative and Kinase Inhibitory Activities
The following tables summarize the biological activities of various pyrazolo[1,5-a]pyrimidine derivatives, providing a reference for the expected potency of this class of compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6s | CDK2 | 0.23 | Ribociclib | 0.07 |
| TRKA | 0.45 | Larotrectinib | 0.07 | |
| 6t | CDK2 | 0.09 | Ribociclib | 0.07 |
| BS-194 | CDK1 | 0.030 | - | - |
| CDK2 | 0.003 | - | - | |
| CDK5 | 0.030 | - | - | |
| CDK7 | 0.250 | - | - | |
| CDK9 | 0.090 | - | - |
Data sourced from multiple studies on pyrazolo[1,5-a]pyrimidine derivatives.[3][4]
Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| 6s | RFX 393 | Renal Carcinoma | 11.70 |
| 6t | RFX 393 | Renal Carcinoma | 19.92 |
| Compound 2 | U-251 MG | Glioblastoma | <20 |
| Compound 3 | U-251 MG | Glioblastoma | <20 |
| Compound 4 | U-251 MG | Glioblastoma | <20 |
| Compound 5 | U-251 MG | Glioblastoma | 6.17 |
Data compiled from studies on various pyrazolo[1,5-a]pyrimidine derivatives.[3][5]
Experimental Protocols
Detailed methodologies for key cellular assays are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate density in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound derivatives
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the this compound derivatives for a specified period (e.g., 24, 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for assessing the cellular effects of pyrazolo[1,5-a]pyrimidine derivatives.
Signaling Pathway: Inhibition of CDK2-Mediated Cell Cycle Progression
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2).[3][4] CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and subsequent inhibition of proliferation.
Caption: Inhibition of CDK2 by pyrazolo[1,5-a]pyrimidine derivatives blocks cell cycle progression.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
- 5. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, a critical scaffold in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure found in numerous compounds with significant biological activities, including kinase inhibitors for cancer therapy and anxiolytic agents.[1][2][3] The introduction of a halogen atom at the 3-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery.[4][5]
This guide focuses on two prominent and efficient one-pot methodologies: a microwave-assisted sequential cyclocondensation and halogenation, and a potassium persulfate (K₂S₂O₈)-promoted three-component tandem cyclization/oxidative halogenation. These methods offer significant advantages in terms of time efficiency, operational simplicity, and good to excellent yields.[4][6][7]
Method 1: Microwave-Assisted One-Pot Synthesis
This approach involves the initial microwave-assisted, solvent-free synthesis of a β-enaminone from a methyl ketone and N,N-dimethylformamide-dimethylacetal (DMF-DMA). The resulting β-enaminone is then reacted with a 5-aminopyrazole under microwave irradiation to form the pyrazolo[1,5-a]pyrimidine core. Subsequent electrophilic halogenation with an N-halosuccinimide (NXS) in the same pot affords the desired 3-halo-pyrazolo[1,5-a]pyrimidine.[4][5] This method is distinguished by its short reaction times and high yields.[4][6]
Experimental Protocol
Step 1: Synthesis of β-enaminones A suitable methyl ketone (8.0 mmol) is reacted with N,N-dimethylformamide-dimethylacetal (12.0 mmol) under solvent-free microwave irradiation.[4]
Step 2: Synthesis of Pyrazolo[1,5-a]pyrimidines The crude β-enaminone (0.50 mmol) and a 5-aminopyrazole (0.50 mmol) are subjected to microwave irradiation at 180°C for 2 minutes under solvent-free conditions.[4][5]
Step 3: One-Pot Halogenation After cooling the reaction mixture from Step 2, an N-halosuccinimide (0.50 mmol) and 1,2-dichloroethane (EDC) (2.0 mL) are added. The mixture is then stirred at 25°C for 20 minutes.[5]
Data Presentation
| Entry | β-Enaminone | 5-Aminopyrazole | N-Halosuccinimide | Product | Yield (%) | Reference |
| 1 | From Acetophenone | 3-Methyl-1H-pyrazol-5-amine | NBS | 3-Bromo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 96 | [5] |
| 2 | From Acetophenone | 3-Phenyl-1H-pyrazol-5-amine | NBS | 3-Bromo-2,7-diphenylpyrazolo[1,5-a]pyrimidine | 94 | [5] |
| 3 | From 4'-Methoxyacetophenone | 3-Methyl-1H-pyrazol-5-amine | NCS | 3-Chloro-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine | 92 | [5] |
| 4 | From 4'-Nitroacetophenone | 3-Methyl-1H-pyrazol-5-amine | NIS | 3-Iodo-5-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine | 95 | [5] |
NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide, NIS: N-Iodosuccinimide
Experimental Workflow
Caption: Workflow for the microwave-assisted one-pot synthesis.
Method 2: K₂S₂O₈-Promoted Three-Component Synthesis
This one-pot methodology facilitates the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction of an aminopyrazole, an enaminone (or chalcone), and a sodium halide.[7][8] The reaction proceeds via a cyclocondensation followed by an oxidative halogenation, promoted by potassium persulfate (K₂S₂O₈).[7][8] This protocol is noted for its mild, environmentally benign reaction conditions and wide functional group tolerance.[2][7]
Experimental Protocol
Procedure for Enaminone Reactants (GP 1A) In an oven-dried reaction tube, an enaminone (0.2 mmol) and an aminopyrazole (0.2 mmol) are combined, and 1 mL of H₂O is added. Then, a sodium halide (1.2 equiv) and K₂S₂O₈ (1.5 equiv, 81 mg) are added to the reaction tube. The reaction mixture is then stirred in the air at 80°C.[7][8]
Procedure for Chalcone Reactants (GP 1B) In an oven-dried reaction tube, a chalcone (0.2 mmol) and an aminopyrazole (0.2 mmol) are taken, and 1 mL of DMSO is added. Then, NaI (1.2 equiv, 36 mg) and K₂S₂O₈ (1.5 equiv, 81 mg) are added. The reaction mixture is stirred in the air at 80°C.[7][8]
Data Presentation
| Entry | Electrophile | Aminopyrazole | Halide Source | Solvent | Product | Yield (%) | Reference |
| 1 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 1H-Pyrazol-5-amine | NaI | H₂O | 3-Iodo-7-phenylpyrazolo[1,5-a]pyrimidine | 98 | [8] |
| 2 | (E)-3-(dimethylamino)-1-p-tolylprop-2-en-1-one | 1H-Pyrazol-5-amine | NaI | H₂O | 3-Iodo-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine | 96 | [8] |
| 3 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 1H-Pyrazol-5-amine | NaBr | H₂O | 3-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine | 85 | [2] |
| 4 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 1H-Pyrazol-5-amine | NaCl | H₂O | 3-Chloro-7-phenylpyrazolo[1,5-a]pyrimidine | 72 | [2] |
| 5 | (E)-1,3-Diphenylprop-2-en-1-one (Chalcone) | 1H-Pyrazol-5-amine | NaI | DMSO | 3-Iodo-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 89 | [8] |
Reaction Mechanism
The reaction is proposed to proceed through an initial Michael addition of the aminopyrazole to the enaminone, followed by intramolecular cyclization. Subsequent elimination of water and dimethylamine affords the pyrazolo[1,5-a]pyrimidine intermediate. This intermediate then undergoes oxidative halogenation with the in situ generated halogen species from the sodium halide and K₂S₂O₈ to yield the final 3-halo-pyrazolo[1,5-a]pyrimidine.[8]
Caption: Proposed mechanism for the K₂S₂O₈-promoted synthesis.
Conclusion
The one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines via microwave-assisted or K₂S₂O₈-promoted methodologies provides efficient, rapid, and high-yielding routes to this important class of compounds. The operational simplicity and broad substrate scope make these protocols highly valuable for applications in medicinal chemistry and drug development, facilitating the rapid generation of novel analogues for biological screening.[4][6] The resulting 3-halo derivatives are also valuable intermediates for further synthetic transformations.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 6. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2][3] These molecules serve as a core scaffold in numerous compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2][3] The development of efficient and sustainable synthetic methodologies for this privileged scaffold is therefore of high importance. Traditional synthetic methods often require long reaction times and harsh conditions.[1] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[1][4]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical reactions.[1] Key advantages of this technology in the synthesis of pyrazolo[1,5-a]pyrimidines include:
-
Reduced Reaction Times: Reactions that typically take several hours under conventional heating can often be completed in a matter of minutes.[1]
-
Higher Yields: The high efficiency of microwave heating can lead to improved reaction yields and cleaner reaction profiles with fewer byproducts.[1]
-
Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly synthetic processes.[1][5]
-
Facilitation of Multicomponent Reactions: Microwave irradiation is particularly effective for one-pot, multicomponent reactions, which are highly desirable for building molecular complexity in a single step.[1]
General Experimental Workflow
The microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines generally follows a straightforward workflow, from the preparation of reactants to the isolation and purification of the final product. The following diagram illustrates a typical experimental process.
Caption: General workflow for microwave-assisted synthesis.
Comparative Data of Microwave-Assisted Syntheses
The following table summarizes various reported conditions and yields for the microwave-assisted synthesis of different pyrazolo[1,5-a]pyrimidine derivatives, showcasing the efficiency of this methodology.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 5-Amino-3-(aryl)-1H-pyrazoles and β-enaminones | Microwave irradiation, solvent-free, 180 °C, 2 min | 2,7-Diaryl-substituted pyrazolo[1,5-a]pyrimidines | 88-97% | [6] |
| 3-Amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds | Microwave irradiation, multi-component reaction | Substituted pyrazolo[1,5-a]pyrimidines | High | [1] |
| 5-Amino-1H-pyrazoles and benzylidene malononitrile | Microwave irradiation, 120 °C, 20 min | Substituted pyrazolo[1,5-a]pyrimidin-7-amines | High | [1] |
| β-Ketonitrile, hydrazine, β-ketoester, and acetic acid | One-pot, microwave irradiation, 150 °C, 2 h | 2,5-Disubstituted pyrazolo[1,5-a]pyrimidinones | 52% | [2] |
| 5-Chloro-pyrazolo[1,5-a]pyrimidines and benzimidazoles | Pd-catalyzed Buchwald-Hartwig reaction, 150 °C | 5-Benzimidazolyl-pyrazolo[1,5-a]pyrimidines | 34-93% | [7] |
| 5-Aminopyrazoles and ethoxycarbonyl isothiocyanate | Sequential one-pot, microwave irradiation | 2-(Methylsulfanyl)pyrazolo[1,5-a][1][4][8]triazin-4(3H)-ones | ~70% | [9][10] |
| Methyl ketones and N,N-dimethylformamide-dimethylacetal, then 3-methyl-1H-pyrazol-5-amine | Microwave irradiation, solvent-free, 160-180 °C | 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | 88-96% | [5] |
Experimental Protocols
Herein, we provide detailed protocols for two common and efficient microwave-assisted methods for the synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 1: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol is based on the highly efficient, one-pot, three-component reaction of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound under microwave irradiation.[1]
Materials:
-
Appropriately substituted 3-amino-1H-pyrazole
-
Aromatic or aliphatic aldehyde
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Ethanol (or other suitable solvent)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 3-amino-1H-pyrazole (1.0 mmol), the aldehyde (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol).
-
Add a minimal amount of a suitable solvent, such as ethanol (2-3 mL), to ensure proper mixing. In some cases, the reaction can be performed under solvent-free conditions.
-
Seal the vial with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (typically 100-140 °C) for 5-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterize the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Cyclocondensation of 5-Aminopyrazoles with β-Enaminones
This protocol describes a rapid and high-yielding synthesis of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 5-aminopyrazoles with β-enaminones under solvent-free microwave irradiation.[6]
Materials:
-
Appropriately substituted 5-aminopyrazole
-
Appropriately substituted β-enaminone
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, place the 5-aminopyrazole (0.5 mmol) and the β-enaminone (0.5 mmol).
-
Ensure the reactants are well-mixed. As this is a solvent-free reaction, no solvent is added.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at 180 °C for 2 minutes. The reaction is typically complete within this short timeframe.
-
After irradiation, allow the vial to cool to room temperature.
-
The solid product is then collected. To facilitate collection, a mixture of ethanol and water can be added to the vial, and the resulting solid is isolated by filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
-
Confirm the structure and purity of the synthesized pyrazolo[1,5-a]pyrimidine using analytical methods such as NMR and mass spectrometry.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reaction with 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine as the electrophilic partner. The pyrazolo[1,5-a]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives showing promise as protein kinase inhibitors for cancer therapy.[1][2][3] The functionalization of this core structure, particularly at the 7-position, through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of diverse compound libraries for drug discovery.[1][4]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of pyrazolo[1,5-a]pyrimidine chemistry, it allows for the introduction of various aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.[1] The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is known to be highly reactive, making it an excellent handle for such transformations.[4][5] This protocol outlines a general procedure for the Suzuki coupling of this compound, adaptable for various boronic acids. Microwave-assisted synthesis is also discussed as an efficient method to accelerate these reactions.[3][6][7]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], XPhosPdG2)
-
Base (e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃))
-
Solvent (e.g., 1,2-Dimethoxyethane (DME), 1,4-Dioxane, Toluene, Ethanol, Water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
General Protocol for Suzuki Coupling (Conventional Heating)
This protocol is adapted from procedures for Suzuki couplings on related pyrazolo[1,5-a]pyrimidine systems.[4]
Caption: General workflow for the Suzuki coupling reaction.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the respective arylboronic acid (1.2-1.5 mmol), and a suitable base such as sodium carbonate (2.0 mmol).
-
Add a degassed solvent mixture, for example, 1,2-dimethoxyethane (DME) and water (e.g., in a 4:1 ratio, 10 mL).
-
Bubble argon or nitrogen through the solution for 15-20 minutes to ensure an inert atmosphere.
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol), under a positive flow of the inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired 7-aryl-5-methylpyrazolo[1,5-a]pyrimidine.
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can significantly reduce reaction times and improve yields.[6][7]
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.6-0.75 mmol), potassium carbonate (1.5 mmol), and the palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-40 minutes) with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the work-up and purification as described in the conventional heating protocol.
Data Presentation
The following table summarizes representative data for the Suzuki coupling of chloro-substituted pyrazolo[1,5-a]pyrimidines with various boronic acids, based on literature precedents.[4][6][7] Yields are highly dependent on the specific substrates and reaction conditions.
| Entry | Boronic Acid/Ester | Product | Catalyst | Base | Solvent | Time | Yield (%) |
| 1 | Phenylboronic acid | 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 16 h | ~85 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 40 min (MW) | ~90 |
| 3 | Indole-4-boronic acid pinacol ester | 7-(Indol-4-yl)-5-methylpyrazolo[1,5-a]pyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 16 h | 83[4] |
| 4 | Thiophene-2-boronic acid | 5-Methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 40 min (MW) | ~75 |
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents and solvents are dry and the reaction is performed under strictly anaerobic conditions.
-
Screen different palladium catalysts and ligands (e.g., Buchwald ligands such as XPhos or SPhos).
-
Vary the base (e.g., K₃PO₄, Cs₂CO₃) and solvent system.
-
Increase the amount of boronic acid to 2-3 equivalents.
-
-
Side Reactions:
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Microwave reactions should be performed in sealed vessels designed for this purpose, and the manufacturer's safety guidelines should be followed.
By following these protocols, researchers can effectively synthesize a wide array of 7-substituted-5-methylpyrazolo[1,5-a]pyrimidines, facilitating the exploration of this important chemical space for the development of new therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of the Pyrazolo[1,5-a]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of the pyrazolo[1,5-a]pyrimidine scaffold. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel drug candidates, particularly kinase inhibitors.[1] The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, and the ability to introduce diverse amine functionalities via C-N cross-coupling is crucial for developing extensive structure-activity relationships (SAR).[1]
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine.[2] This reaction has become an indispensable tool in organic synthesis due to its broad substrate scope and functional group tolerance, replacing harsher, more traditional methods for C-N bond formation.[2] For the pyrazolo[1,5-a]pyrimidine system, this reaction is frequently employed to introduce amine substituents at various positions, most notably at the C7 and C5 positions, which are often activated by a halogen leaving group.[3][4] The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent, which must be optimized for specific substrates.[2][5]
General Reaction Scheme
The general transformation for the Buchwald-Hartwig amination of a halogenated pyrazolo[1,5-a]pyrimidine is depicted below. The reaction involves the oxidative addition of the halo-pyrazolo[1,5-a]pyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Key Reaction Components and Optimization
Successful Buchwald-Hartwig amination of the pyrazolo[1,5-a]pyrimidine core hinges on the careful selection of several key components:
-
Palladium Precatalyst: A variety of palladium sources can be used, with Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and Pd₂(dba)₃ being common choices.[6][7] Pre-catalysts, which are more stable and easier to handle, are also frequently employed.
-
Ligand: The choice of phosphine ligand is critical and significantly influences the reaction's efficiency. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step. For the pyrazolo[1,5-a]pyrimidine core, Xantphos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) and BrettPhos have been used with success.[6][8]
-
Base: A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used.[6][9] Stronger bases like sodium tert-butoxide (NaOtBu) can also be effective but may not be compatible with all functional groups.[5]
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, xylene, and dioxane are common choices that can be heated to the temperatures often required for the reaction to proceed.[6][7]
-
Temperature: The reaction often requires elevated temperatures, sometimes with microwave irradiation to shorten reaction times.[6][7]
Tabulated Reaction Conditions and Yields
The following tables summarize various reported conditions for the Buchwald-Hartwig amination of substituted pyrazolo[1,5-a]pyrimidines, providing a comparative overview of different methodologies.
Table 1: Buchwald-Hartwig Amination of 5-Chloro-pyrazolo[1,5-a]pyrimidines with Benzimidazoles [6]
| Entry | Pyrazolo[1,5-a]pyrimidine Substrate | Amine | Catalyst | Ligand | Base | Solvent | Conditions | Yield (%) |
| 1 | 5-chloro-2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | 2-(difluoromethyl)benzimidazole | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | o-xylene | Microwave | 34-93 |
| 2 | 5-chloro-2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | Various benzimidazoles | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | o-xylene | Microwave | 34-93 |
Table 2: Buchwald-Hartwig Amination of 7-Chloro-pyrazolo[1,5-a]pyrimidines
| Entry | Pyrazolo[1,5-a]pyrimidine Substrate | Amine | Catalyst | Ligand | Base | Solvent | Conditions | Yield (%) |
| 1 | 5-Aryl-7-bromo-pyrazolo[1,5-a]pyrimidine | Acetamide | BrettPhos Pd G3 | K₃PO₄ | Dioxane | 100 °C, 16 h | Not Reported | |
| 2 | 7-chloro-5-aryl-pyrazolo[1,5-a]pyrimidine | Various anilines | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82[10] |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of the pyrazolo[1,5-a]pyrimidine core, adapted from the literature.
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 5-Chloro-pyrazolo[1,5-a]pyrimidines with Benzimidazoles[6]
This protocol describes the palladium-catalyzed amination of a 5-chloro-pyrazolo[1,5-a]pyrimidine derivative with a benzimidazole derivative under microwave irradiation.
Materials:
-
5-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Benzimidazole derivative (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
o-Xylene (as solvent)
-
Microwave vial
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a microwave vial, add the 5-chloro-pyrazolo[1,5-a]pyrimidine derivative, the benzimidazole derivative, tris(dibenzylideneacetone)dipalladium(0), Xantphos, and cesium carbonate.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add anhydrous o-xylene to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with the same organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in heptane) to afford the desired N-arylated pyrazolo[1,5-a]pyrimidine.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of 7-Chloro-pyrazolo[1,5-a]pyrimidines with Anilines[10]
This protocol details the amination of a 7-chloro-pyrazolo[1,5-a]pyrimidine with an aniline derivative using a palladium catalyst and Xantphos ligand under conventional heating.
Materials:
-
7-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the 7-chloro-pyrazolo[1,5-a]pyrimidine derivative, dichlorobis(triphenylphosphine)palladium(II), Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by the aniline derivative.
-
Heat the reaction mixture to reflux under an inert atmosphere for a specified time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-pyrazolo[1,5-a]pyrimidine.
Workflow and Logic Diagrams
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of a pyrazolo[1,5-a]pyrimidine core.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Decision Logic for Condition Selection
The selection of appropriate reaction conditions is crucial for a successful amination. The following diagram outlines a logical approach to choosing the right components.
Caption: A decision-making diagram for optimizing reaction conditions.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the functionalization of the pyrazolo[1,5-a]pyrimidine core. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a wide array of aminated derivatives for applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for the successful implementation of this important transformation.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazolo[1,5-a]pyrimidines in Inflammatory Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document provides a comprehensive overview of the application of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models of inflammation. The information presented herein is intended to guide researchers in the evaluation of these compounds as potential anti-inflammatory agents.
Mechanism of Action
Pyrazolo[1,5-a]pyrimidines exert their anti-inflammatory effects through the modulation of various key signaling pathways implicated in the inflammatory response. Notably, different derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, phosphoinositide 3-kinase delta (PI3Kδ), and various mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK).[1] By targeting these critical nodes, pyrazolo[1,5-a]pyrimidines can effectively suppress the production of pro-inflammatory mediators and modulate the immune response.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against key inflammatory targets.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4c | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 | [2] |
| 5b | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 | [2] |
| 10f | >100 | 0.04 | >2500 | [3] |
Table 2: Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ) by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| CPL302415 (6) | 18 | 1422 | >25000 | 16902 | [2][4] |
| CPL302253 (54) | 2.8 | - | - | - | [5] |
| Compound 37 | - | - | - | - | [5] |
Note: "-" indicates data not available.
Data Presentation: In Vivo Efficacy
The anti-inflammatory activity of pyrazolo[1,5-a]pyrimidines has been validated in various animal models of inflammation.
Table 3: Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Time Point (hours) | Reference |
| 7c | 50 | i.p. | 55 | 3 | [6] |
| 5f | 100 | i.p. | Potent Activity | - | [7] |
| DPP | 10 | i.p. | 52 (angiogenesis reduction) | - | [8] |
Note: "i.p." stands for intraperitoneal administration. "-" indicates data not specified in the abstract.
Mandatory Visualization
Caption: Key inflammatory signaling pathways inhibited by pyrazolo[1,5-a]pyrimidines.
Caption: A typical workflow for the preclinical evaluation of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
In Vitro Assays
1. Protocol for Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Human Whole Blood)
This protocol is a generalized procedure and may require optimization.
-
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 in a physiologically relevant matrix.
-
Materials:
-
Freshly drawn human blood (heparinized for COX-2 assay, no anticoagulant for COX-1).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Test compounds (pyrazolo[1,5-a]pyrimidines) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitors (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective).
-
Enzyme Immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
-
Procedure:
-
COX-1 Assay (TXB2 production): a. Aliquot whole blood (without anticoagulant) into tubes. b. Add various concentrations of the test compound or vehicle control. c. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow blood to clot, which stimulates COX-1 activity. d. Centrifuge to separate serum. e. Measure TXB2 levels in the serum using an EIA kit.
-
COX-2 Assay (PGE2 production): a. Aliquot heparinized whole blood into tubes. b. Add various concentrations of the test compound or vehicle control. c. Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression and activity. d. Incubate at 37°C for 24 hours. e. Centrifuge to separate plasma. f. Measure PGE2 levels in the plasma using an EIA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log concentration and determine the IC50 value using non-linear regression analysis.
-
2. Protocol for PI3Kδ Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the Promega ADP-Glo™ Kinase Assay and should be performed according to the manufacturer's instructions.[2][8][9][10][11]
-
Objective: To measure the inhibitory activity of pyrazolo[1,5-a]pyrimidines against PI3Kδ.
-
Materials:
-
Recombinant human PI3Kδ enzyme.
-
Substrate (e.g., PIP2).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds dissolved in DMSO.
-
White, opaque 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay plate.
-
Add the PI3Kδ enzyme and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage inhibition of kinase activity for each compound concentration.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
-
In Vivo Model
1. Protocol for Carrageenan-Induced Paw Edema in Rats
This is a standard model for acute inflammation.[3][4][5][7]
-
Objective: To evaluate the in vivo anti-inflammatory activity of pyrazolo[1,5-a]pyrimidines.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
Lambda Carrageenan (1% w/v in sterile saline).
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference drug (e.g., Indomethacin, 5-10 mg/kg).
-
Plethysmometer or digital calipers.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, vehicle, or reference drug via the desired route (e.g., intraperitoneal or oral) at a specific time before carrageenan injection (e.g., 30-60 minutes).
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K (p110δ/p85α) Protocol [promega.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
Troubleshooting & Optimization
overcoming solubility issues of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on overcoming solubility challenges associated with 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers in their laboratory work.
Introduction to this compound
This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The pyrazolo[1,5-a]pyrimidine scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors for therapeutic areas such as oncology. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases.
A common hurdle encountered when working with this compound and its derivatives is its limited solubility in aqueous solutions, a characteristic typical of many small molecule drug candidates. This poor solubility can impede biological screening, formulation development, and ultimately, the in vivo efficacy of potential drug candidates. This guide is designed to provide practical solutions to these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which common organic solvents is this compound likely to be more soluble?
A2: Generally, compounds of this nature exhibit better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. However, the exact solubility will need to be determined experimentally.
Q3: My compound is not dissolving sufficiently in my desired aqueous buffer for a biological assay. What are my options?
A3: If you are facing poor solubility in an aqueous buffer, several strategies can be employed. These range from simple adjustments like co-solvents to more advanced formulation techniques. The troubleshooting guide below provides a more detailed breakdown of these options.
Q4: Are there any known signaling pathways where pyrazolo[1,5-a]pyrimidine derivatives are active?
A4: Yes, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of various protein kinases. One such example is the inhibition of kinases within the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Possible Cause | Suggested Solution(s) |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound has low aqueous solubility and is crashing out when the concentration of the organic stock solution is diluted. | 1. Decrease the final concentration: Try lowering the final concentration of the compound in the aqueous buffer. 2. Increase the percentage of co-solvent: If your assay allows, increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Be mindful of the solvent tolerance of your biological system. 3. Use a different co-solvent: Experiment with other water-miscible organic solvents that may have a better solubilizing effect. 4. Employ solubility enhancement techniques: Consider preparing a solid dispersion or a co-crystal of your compound to improve its aqueous dissolution. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. | 1. Ensure complete dissolution in the stock solution: Visually inspect your stock solution to ensure no solid particles are present before diluting into the assay medium. Gentle warming or sonication may aid in dissolution. 2. Prepare fresh dilutions: Avoid using old dilutions where the compound may have precipitated over time. 3. Filter the final solution: Before adding to the assay, filter the final diluted solution through a compatible syringe filter (e.g., 0.22 µm) to remove any undissolved particles. |
| Difficulty preparing a concentrated stock solution. | The compound has limited solubility even in organic solvents. | 1. Test a range of solvents: Systematically test the solubility in a variety of common laboratory solvents (e.g., DMSO, DMF, NMP, acetone, ethanol). 2. Gentle heating and sonication: Carefully warm the solvent while stirring and use a sonicator to aid in dissolution. Be cautious of compound stability at elevated temperatures. 3. Use a co-solvent system for the stock: A mixture of solvents may provide better solubilizing power. |
Experimental Protocols
Here are detailed methodologies for key experiments related to determining and enhancing the solubility of this compound.
Protocol 1: Experimental Determination of Thermodynamic Solubility
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
-
Syringes and compatible filters (e.g., 0.22 µm PVDF)
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the solubility in units such as mg/mL or molarity.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to enhance the dissolution rate by dispersing the compound in a hydrophilic carrier in an amorphous state.
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 8000, or a Soluplus®)
-
A volatile organic solvent in which both the compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve a known amount of this compound and the selected polymer carrier in the chosen solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:4 (w/w).
-
Ensure complete dissolution of both components. Gentle warming or sonication can be used if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure and a controlled temperature.
-
Once a solid film is formed, transfer the flask to a vacuum oven and dry at a moderate temperature (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator.
-
The dissolution rate of the solid dispersion can then be compared to that of the pure compound.
Protocol 3: Co-crystal Screening by Liquid-Assisted Grinding
This technique explores the formation of co-crystals with improved solubility and dissolution properties.
Materials:
-
This compound
-
A selection of co-formers (e.g., pharmaceutically acceptable carboxylic acids, amides, or other compounds capable of forming hydrogen bonds).
-
A small amount of a grinding solvent (e.g., acetonitrile, ethanol, or ethyl acetate).
-
Ball mill or a mortar and pestle.
-
Powder X-ray diffraction (PXRD) instrument for analysis.
Methodology:
-
Place a stoichiometric amount of this compound and a selected co-former (e.g., a 1:1 molar ratio) into a grinding jar or mortar.
-
Add a few drops of the grinding solvent. The mixture should be a paste-like consistency, not a slurry.
-
Grind the mixture for a set period (e.g., 30-60 minutes) using the ball mill or by hand with the pestle.
-
Allow the solvent to evaporate.
-
Analyze the resulting solid by PXRD to identify any new crystalline phases, which would indicate co-crystal formation.
-
If a new phase is identified, the solubility and dissolution of the co-crystal can be characterized.
Visualizations
Caption: Experimental workflows for solubility determination and enhancement.
Caption: Representative PI3K/AKT/mTOR signaling pathway with potential inhibition by a pyrazolo[1,5-a]pyrimidine derivative.
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidines.
Troubleshooting Guides and FAQs
Issue 1: Low Yield of the Desired Pyrazolo[1,5-a]pyrimidine Product
Question: I am getting a low yield of my target pyrazolo[1,5-a]pyrimidine. What are the common causes and how can I improve it?
Answer:
Low yields in pyrazolo[1,5-a]pyrimidine synthesis can stem from several factors, primarily related to reaction conditions and reagent stability. Here are some common causes and potential solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For instance, in the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, acetic acid is a common solvent, but for certain substrates, higher boiling point solvents like DMF or solvent-free microwave irradiation might be more effective.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields by minimizing byproduct formation.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or reaction time.
-
Degradation of Starting Materials or Product: Some substituted aminopyrazoles or β-dicarbonyl compounds can be unstable under prolonged heating or acidic/basic conditions. Similarly, the product itself might degrade. Reducing reaction time, for example through microwave irradiation, can mitigate this.[1]
-
Poor Quality of Reagents: Ensure that the starting materials, especially the aminopyrazole and the dicarbonyl compound, are pure. Impurities can lead to side reactions and lower the yield of the desired product.
Issue 2: Formation of Regioisomeric Byproducts
Question: I am observing the formation of an isomeric byproduct in my reaction. How can I control the regioselectivity of the synthesis?
Answer:
The formation of regioisomers is a common challenge in pyrazolo[1,5-a]pyrimidine synthesis, especially when using unsymmetrical β-dicarbonyl compounds or substituted 3-aminopyrazoles. The two primary isomers that can form are the 5-substituted and the 7-substituted pyrazolo[1,5-a]pyrimidines.
-
Nature of the β-Dicarbonyl Compound: The regioselectivity is highly dependent on the nature of the two carbonyl groups in the 1,3-dicarbonyl compound. The more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole. For example, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.
-
Reaction Conditions:
-
Solvent and Catalyst: The choice of solvent and catalyst can influence which intermediate is favored. Acidic conditions, such as refluxing in acetic acid, are commonly used. In some cases, the use of a base can alter the regioselectivity.
-
Temperature: Higher temperatures can sometimes lead to a loss of selectivity, favoring the thermodynamically more stable isomer, which may not be the desired one. Microwave-assisted synthesis can sometimes offer better regioselectivity due to rapid and uniform heating.[1]
-
-
Steric Hindrance: Bulky substituents on either the aminopyrazole or the β-dicarbonyl compound can direct the reaction towards the formation of the sterically less hindered isomer.
A proposed mechanism for the formation of regioisomers is the initial attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration. The initial point of attack determines the final substitution pattern.
Issue 3: Formation of Unexpected Byproducts
Question: I have isolated an unexpected byproduct that is not an isomer of my target molecule. What could it be and how can I avoid its formation?
Answer:
Besides regioisomers, other byproducts can form depending on the specific reaction conditions and starting materials.
-
Intermediate Enamine Formation: In the reaction of aminopyrazoles with β-dicarbonyl compounds, an intermediate enamine can be formed. If this intermediate does not efficiently cyclize, it may be isolated as a byproduct. Ensuring optimal conditions for cyclization, such as an appropriate acidic catalyst and sufficient temperature, can minimize this.
-
Self-Condensation of Starting Materials: The β-dicarbonyl compound might undergo self-condensation, especially under basic conditions. Using stoichiometric amounts of the reactants or adding the base slowly can help to prevent this.
-
Reaction with Solvent: In some cases, the solvent can participate in the reaction. For example, using an alcohol as a solvent at high temperatures might lead to ether formation if there are reactive leaving groups on the heterocyclic core.
Quantitative Data on Byproduct Formation
The following table summarizes representative data on how reaction conditions can influence product and byproduct yields. Please note that specific yields are highly dependent on the substrates used.
| Starting Materials | Reaction Conditions | Desired Product Yield | Byproduct(s) and Yield | Reference |
| 3-Amino-5-methylpyrazole and Acetylacetone | Acetic Acid, Reflux, 4h | ~85% | Minor unidentified impurities | General |
| 3-Aminopyrazole and Ethyl Acetoacetate | Acetic Acid, Reflux, 6h | ~70-80% | Formation of the isomeric pyrazolo[1,5-a]pyrimidin-5-one | [2] |
| 5-Amino-3-aryl-1H-pyrazole and unsymmetrical diketone | Microwave, 150 °C, 15 min | High (e.g., 88%) | Regioselective formation, minimizing the other isomer | [3] |
| 3-Aminopyrazole and Isoflavone | Conventional Heating | Lower | Forms 6,7-diarylpyrazolo[1,5-a]pyrimidines | |
| 3-Aminopyrazole and Isoflavone | Microwave Irradiation | Higher | Chemoselectively forms 5,6-diarylpyrazolo[1,5-a]pyrimidines |
Experimental Protocols
Protocol 1: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine via Conventional Heating
This protocol describes a typical synthesis using 3-amino-5-methylpyrazole and acetylacetone.
Materials:
-
3-Amino-5-methylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-methylpyrazole (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
This protocol provides a general guideline for microwave-assisted synthesis, which often leads to higher yields and shorter reaction times.
Materials:
-
Appropriate 5-aminopyrazole derivative
-
Appropriate β-dicarbonyl compound
-
Solvent (e.g., DMF, acetic acid, or solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1.0 eq) and the β-dicarbonyl compound (1.0-1.2 eq).
-
Add the chosen solvent (if any). For solvent-free conditions, ensure the reactants are well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined for each specific reaction.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (precipitation in water, filtration, and recrystallization).
Visualizing Byproduct Formation
The following diagram illustrates the general synthetic pathway for pyrazolo[1,5-a]pyrimidines from a 3-aminopyrazole and an unsymmetrical β-diketone, highlighting the potential for the formation of two regioisomeric products.
Caption: Synthetic pathways to pyrazolo[1,5-a]pyrimidine isomers.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condensation of 5-aminopyrazoles unsubstituted in position 1 with β-keto esters | Chemsrc ID:449452 [chemsrc.com]
- 3. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound involves the chlorination of its precursor, 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly cited reagent in the literature.[1][2][3]
Q2: What are the typical starting materials and reagents required for this synthesis?
A2: To perform the synthesis, you will generally need the following:
-
Starting Material: 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
-
Solvent: A high-boiling point, inert solvent such as 1,4-dioxane is often used.[1] In some procedures, neat phosphorus oxychloride can also serve as both the reagent and the solvent.[3]
-
Base (Optional but Recommended): A tertiary amine, such as triethylamine, can be added to neutralize the HCl generated during the reaction, which can help to prevent side reactions and improve yield.[1]
Q3: What are the general reaction conditions?
A3: The reaction is typically carried out under reflux conditions to ensure it proceeds to completion.[1][3] The reaction time can vary, but a duration of 2 to 3 hours is commonly reported.[1][3] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture, which can decompose the phosphorus oxychloride.
Q4: How is the product isolated and purified?
A4: Following the reaction, the excess phosphorus oxychloride is typically removed under reduced pressure. The residue is then carefully quenched with ice or a saturated sodium bicarbonate solution to neutralize any remaining acidic components.[1][3] The crude product is then extracted into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[1][2] The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound.[3] Further purification can be achieved through techniques such as column chromatography or recrystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is heated to reflux for a sufficient amount of time (at least 2-3 hours).[1][3] - Confirm the quality and reactivity of the phosphorus oxychloride. Old or improperly stored POCl₃ may be partially hydrolyzed. |
| Decomposition of starting material or product. | - If the reaction mixture turns very dark, it could indicate decomposition. Consider lowering the reaction temperature slightly or reducing the reaction time. - The addition of a non-nucleophilic base like triethylamine can scavenge HCl produced, preventing acid-catalyzed decomposition.[1] | |
| Inefficient extraction. | - Ensure the aqueous layer is at a basic pH (pH > 8) before extraction to ensure the product is in its free base form.[1] - Perform multiple extractions with the organic solvent to maximize recovery. | |
| Presence of Starting Material in the Final Product | Insufficient chlorinating agent. | - Use a molar excess of phosphorus oxychloride to drive the reaction to completion. Ratios of POCl₃ to starting material can range from approximately 2.5 to over 10 molar equivalents depending on the scale and solvent presence.[1][3] |
| Short reaction time. | - Increase the reflux time to ensure the conversion of the starting material is complete. Monitor the reaction by TLC if possible. | |
| Formation of Impurities | Reaction with atmospheric moisture. | - Conduct the reaction under a dry, inert atmosphere (argon or nitrogen).[1] - Use anhydrous solvents. |
| Side reactions due to excess heat. | - Maintain a consistent reflux temperature and avoid excessive heating, which could lead to charring and the formation of byproducts. | |
| Difficulty in Isolating the Product | Product is partially soluble in the aqueous phase. | - After neutralizing the reaction mixture, ensure it is thoroughly extracted with an appropriate organic solvent. Saturating the aqueous layer with sodium chloride may help to "salt out" the organic product, improving extraction efficiency. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on commonly reported methods.[1][3] Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (optional)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
To the flask, add 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add triethylamine (optional, ~2 molar equivalents).
-
Slowly add phosphorus oxychloride (~2.5-3 molar equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours.[1]
-
After cooling to room temperature, carefully evaporate the solvent and excess POCl₃ under reduced pressure.
-
Slowly and carefully add a saturated NaHCO₃ solution to the residue at 0°C (ice bath) until the pH is basic (pH ≈ 8).[1]
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Experimental Workflow
References
Technical Support Center: Purification Strategies for Pyrazolo[1,5-a]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of pyrazolo[1,5-a]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazolo[1,5-a]pyrimidine derivatives?
A1: The most frequently employed purification techniques for pyrazolo[1,5-a]pyrimidine derivatives are recrystallization and column chromatography.[1] The choice between these methods depends on the physical properties of the compound (solid or oil), the nature of the impurities, and the desired final purity. In some cases, a combination of both techniques is used for optimal results.[2]
Q2: How can I avoid chromatographic purification altogether?
A2: While chromatography is a powerful tool, it can be time-consuming and solvent-intensive. In certain synthetic routes, it's possible to design the experiment to facilitate purification by other means. For example, using an excess of a volatile reactant can sometimes allow for its simple removal by evaporation, or strategic use of a reactant can lead to a product that precipitates from the reaction mixture, allowing for purification by filtration.[3] Microwave-assisted synthesis has also been shown to sometimes minimize the need for chromatographic purification.[4]
Q3: How do I select a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the pyrazolo[1,5-a]pyrimidine derivative at an elevated temperature but not at room temperature, while the impurities should either be insoluble at high temperatures or remain soluble at room temperature. Common solvents reported for the recrystallization of this class of compounds include ethanol and ethyl acetate.[1][2] It is often a matter of empirical testing with small amounts of the crude product to find the optimal solvent or solvent mixture.
Q4: What are typical mobile phases for column chromatography of pyrazolo[1,5-a]pyrimidine derivatives?
A4: The selection of the mobile phase for column chromatography depends on the polarity of the target compound. A common strategy is to use a gradient of a more polar solvent in a less polar solvent. For pyrazolo[1,5-a]pyrimidine derivatives, gradients of ethyl acetate in heptane are frequently reported.[2][5] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing column chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the purification of pyrazolo[1,5-a]pyrimidine derivatives in a question-and-answer format.
Issue 1: My pyrazolo[1,5-a]pyrimidine derivative is an oil and will not crystallize.
-
Question: I have isolated my product as an oil, but I need a solid for characterization and further reactions. How can I induce crystallization?
-
Answer:
-
Purity Check: First, ensure the oil is of reasonable purity using techniques like TLC or ¹H NMR. Impurities can often inhibit crystallization. If significant impurities are present, consider purification by column chromatography first.
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., heptane or hexane) until the solution becomes slightly cloudy. Warm the solution until it becomes clear again and then allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single, small crystal to the supersaturated solution to induce crystallization.
-
Trituration: Add a solvent in which your compound is poorly soluble and stir or sonicate the mixture. This can sometimes wash away impurities and induce the product to solidify.
-
Issue 2: My compound is contaminated with unreacted starting materials.
-
Question: My crude product contains one of the starting materials. How can I remove it?
-
Answer:
-
Differentiation by Polarity: If the starting material has a significantly different polarity from your product, column chromatography is the most effective method for separation. Use TLC to find a solvent system that gives good separation between your product and the starting material.
-
Acid-Base Extraction: If either your product or the starting material has an acidic or basic functional group, you can use a liquid-liquid extraction with an acidic or basic aqueous solution to selectively move one of the compounds into the aqueous layer.
-
Recrystallization: If the starting material is present in a small amount and has different solubility properties, recrystallization can be an effective purification method.
-
Issue 3: I am having difficulty removing palladium catalyst residues from a cross-coupling reaction.
-
Question: My pyrazolo[1,5-a]pyrimidine derivative was synthesized via a palladium-catalyzed reaction, and I am struggling to remove the residual palladium.
-
Answer:
-
Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or a short plug of silica gel. This can often remove a significant portion of the palladium catalyst.
-
Aqueous Workup with a Chelating Agent: During the aqueous workup, washing the organic layer with a solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide can help to sequester and remove palladium salts.
-
Specialized Scavengers: There are commercially available scavenger resins designed to bind and remove residual palladium from reaction mixtures. These can be added to the crude product solution, stirred for a period, and then filtered off.
-
Charcoal Treatment: Stirring the crude product solution with activated charcoal for a short period can help to adsorb the palladium catalyst, which can then be removed by filtration. Be aware that this may also lead to some loss of the desired product.
-
Data Presentation
Table 1: Examples of Purification Methods and Yields for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Type | Purification Method | Solvent System / Recrystallization Solvent | Yield | Reference |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Not specified | Not specified | 61% | [5] |
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Not specified | Not specified | 94% | [5] |
| 2-(difluoromethyl)-1-{2-[(4-methanesulfonylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-1H-1,3-benzimidazole | Flash chromatography | Not specified | Not specified | [2] |
| 2-(difluoromethyl)-1-{2-[(4-methylpiperidin-4-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-1H-1,3-benzimidazole | Flash chromatography and crystallization | 0–100% AcOEt in heptane; Crystallization from AcOEt | 93% | [2] |
| 2,5,7-trimethyl-6-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Recrystallization | Ethanol | 60% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude pyrazolo[1,5-a]pyrimidine derivative in a minimal amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) or using a constant solvent mixture (isocratic elution).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the pyrazolo[1,5-a]pyrimidine derivative is soluble at high temperatures and insoluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Mandatory Visualization
Caption: A general workflow for the purification of pyrazolo[1,5-a]pyrimidine derivatives.
Caption: Troubleshooting guide for inducing crystallization of oily products.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to achieving high regioselectivity in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines?
A1: The regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is a multifactorial issue primarily governed by the reaction conditions and the nature of the starting materials. Key factors include:
-
Choice of β-dicarbonyl compound or its equivalent: The structure and substitution pattern of the 1,3-dielectrophilic partner are critical. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[1]
-
Reaction conditions: Parameters such as solvent, temperature, catalyst, and the use of microwave irradiation can significantly modulate the regiochemical outcome.[1] For example, microwave-assisted synthesis has been shown to enhance regioselectivity in certain cyclization reactions.[1]
-
Substituents on the aminopyrazole ring: The electronic and steric properties of substituents on the starting 5-aminopyrazole can direct the cyclization to favor one regioisomer over another.[1]
-
Nature of the electrophile: In reactions involving N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, the choice of electrophile leads to distinct isomeric derivatives.[1]
Q2: How can I control the regioselectivity in the reaction between a 5-aminopyrazole and a β-dicarbonyl compound?
A2: Controlling regioselectivity in this common synthetic route can be achieved by carefully selecting the reaction partners and conditions. For instance, a study by Fu and co-workers demonstrated that the stoichiometry of the reactants can dictate the reaction pathway. An excess of diethyl malonate resulted in the expected pyrazolo[1,5-a]pyrimidine, while a stoichiometric amount with neat heating led to an exocyclic amine as the sole product.[2]
Q3: Can microwave-assisted synthesis improve the regioselectivity of my reaction?
A3: Yes, microwave irradiation is a powerful tool for improving regioselectivity and reaction efficiency in pyrazolo[1,5-a]pyrimidine synthesis. It often leads to shorter reaction times, higher yields, and cleaner reactions with fewer side products compared to conventional heating.[1] For example, a microwave-assisted, solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles was developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no regioselectivity, formation of multiple isomers. | - Reaction conditions are not optimal. - The β-dicarbonyl compound is symmetric or has groups of similar reactivity. - The aminopyrazole has multiple reactive sites with similar nucleophilicity. | - Optimize reaction conditions: Systematically vary the solvent, temperature, and reaction time. Consider using microwave irradiation.[1] - Modify the β-dicarbonyl compound: Introduce substituents that create a significant steric or electronic difference between the two carbonyl groups. - Protecting groups: Temporarily block one of the nucleophilic sites on the aminopyrazole to direct the reaction to the desired position. - Change the synthetic strategy: Consider a different class of reagents, such as β-enaminones or 1,2-allenic ketones, which can offer higher regioselectivity.[3] |
| Low yield of the desired regioisomer. | - Competing side reactions. - Unfavorable reaction kinetics or thermodynamics for the desired pathway. - Product degradation under the reaction conditions. | - Use a catalyst: Acidic or basic catalysts can selectively enhance the rate of the desired reaction. For example, piperidinium acetate has been used as a catalyst in some cases. - Lower the reaction temperature: This can sometimes favor the thermodynamically more stable product. - Employ microwave synthesis: This can often improve yields by reducing reaction times and minimizing side reactions.[1] |
| Formation of an unexpected regioisomer. | - The reaction mechanism is not proceeding as expected. - The electronic or steric effects of the substituents are directing the reaction differently than anticipated. | - Re-evaluate the reaction mechanism: Use computational methods like DFT to understand the reaction pathway and the relative stability of the possible intermediates and products.[4] - Modify the substituents: Alter the electronic nature (electron-donating vs. electron-withdrawing) of the substituents on either the aminopyrazole or the β-dicarbonyl compound to favor the desired regioselectivity. |
Experimental Protocols
General Protocol for Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines using β-Enaminones (Microwave-Assisted)
This protocol is based on a general method for the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles.[3]
Materials:
-
Substituted NH-5-aminopyrazole
-
Substituted β-enaminone
-
Microwave reactor
Procedure:
-
In a microwave-safe vial, combine the 5-aminopyrazole (1.0 mmol) and the β-enaminone (1.1 mmol).
-
The reaction is typically performed under solvent-free conditions.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short period (e.g., 5-20 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the product by recrystallization or column chromatography.
Protocol for Regioselective Halogenation at the C3 Position
This protocol describes a method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using potassium halide salts and a hypervalent iodine(III) reagent.[5]
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine
-
Potassium halide (KX, where X = I, Br, or Cl)
-
Phenyliodine(III) diacetate (PIDA)
-
Water
Procedure:
-
To a solution of the pyrazolo[1,5-a]pyrimidine (0.2 mmol) in water (3.0 mL), add the potassium halide (0.3 mmol).
-
Add PIDA (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature (25–27 °C) for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C3-halogenated pyrazolo[1,5-a]pyrimidine.
Factors Influencing Regioselectivity
Caption: Key factors influencing the regiochemical outcome in pyrazolo[1,5-a]pyrimidine synthesis.
General Reaction Workflow
Caption: A typical experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 7-Substituted Product
-
Question: My reaction to synthesize a 7-substituted pyrazolo[1,5-a]pyrimidine resulted in a very low yield or no product at all. What are the possible reasons and how can I improve it?
-
Answer: Low yields in the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines can stem from several factors. The primary synthetic route involves the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, β-enaminone, or α,β-unsaturated system.[1][2][3] The reactivity of both starting materials is crucial.
Potential Causes and Solutions:
-
Poor Reactivity of Starting Materials: Ensure the purity of your 3-aminopyrazole and the 1,3-bielectrophilic partner. Degradation or impurities can significantly hinder the reaction.
-
Suboptimal Reaction Conditions:
-
Solvent: Acetic acid is commonly used and often effective.[4] However, for certain substrates, other solvents like ethanol or even solvent-free conditions under microwave irradiation might be more suitable.[2][5]
-
Temperature: Many syntheses require reflux temperatures to proceed efficiently.[4] If you are running the reaction at a lower temperature, a gradual increase might improve the yield. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[6][7]
-
Catalyst: While many reactions proceed without a catalyst, some may benefit from the addition of an acid or base catalyst to promote cyclization.[5]
-
-
Steric Hindrance: Bulky substituents on either the aminopyrazole or the 1,3-dicarbonyl compound can sterically hinder the cyclization process. In such cases, longer reaction times, higher temperatures, or the use of microwave irradiation may be necessary.
-
Issue 2: Formation of Isomeric Products (Regioselectivity Issues)
-
Question: I am obtaining a mixture of the 7-substituted and the 5-substituted pyrazolo[1,5-a]pyrimidine isomers. How can I control the regioselectivity to favor the 7-substituted product?
-
Answer: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines. The regiochemical outcome is determined by which nitrogen of the 3-aminopyrazole attacks which electrophilic carbon of the 1,3-bielectrophilic partner.
Factors Influencing Regioselectivity and Control Strategies:
-
Nature of the 1,3-Bielectrophilic Compound: The substituents on the 1,3-dicarbonyl compound or its equivalent play a significant role in directing the regioselectivity.[7] For instance, in reactions with β-enaminones, the initial aza-Michael type addition-elimination often directs the regiochemical outcome.[7]
-
Reaction Conditions:
-
Microwave-Assisted Synthesis: This technique has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines.[6][7]
-
Stoichiometry: In some cases, controlling the stoichiometry of the reactants can influence the regioselectivity. For example, using an excess of diethyl malonate can favor the formation of the 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine, which can then be further functionalized.[1][8]
-
-
Post-Synthetic Functionalization: An alternative strategy is to synthesize the pyrazolo[1,5-a]pyrimidine core and then selectively functionalize the C7 position. This can be achieved through methods like nucleophilic aromatic substitution (NAS) on a 7-halo-pyrazolo[1,5-a]pyrimidine intermediate.[1][8]
-
Issue 3: Difficulty in Introducing Substituents at the 7-Position via Post-Functionalization
-
Question: I have a 7-chloro-pyrazolo[1,5-a]pyrimidine, but my nucleophilic aromatic substitution reaction to introduce an amine or other group is not working well. What could be the problem?
-
Answer: The C7 position of the pyrazolo[1,5-a]pyrimidine ring is electrophilic and susceptible to nucleophilic aromatic substitution, especially when a good leaving group like a halogen is present.[8] However, the success of the reaction depends on several factors.
Troubleshooting Nucleophilic Aromatic Substitution at C7:
-
Nucleophile Reactivity: The nucleophile must be sufficiently reactive. Amines with electron-donating groups are generally more reactive. For less reactive amines, for example those bearing electron-withdrawing groups, stronger basic conditions may be required.[1][8]
-
Reaction Conditions:
-
Base: The choice and amount of base can be critical. Triethylamine is commonly used for amines with electron-donating groups, while stronger bases might be necessary for less reactive amines.[1][8]
-
Solvent and Temperature: The reaction may require heating to proceed at a reasonable rate. The choice of solvent can also influence the reaction's success.
-
-
Catalysis: For certain transformations, such as the introduction of aryl groups, metal-catalyzed cross-coupling reactions like the Suzuki coupling are employed.[1][3] In these cases, the choice of catalyst, ligand, and base is crucial for a successful reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing the pyrazolo[1,5-a]pyrimidine core?
-
Q2: Can I introduce an aryl group at the 7-position directly during the cyclization?
-
A2: Yes, this is a common strategy. By using a 1,3-dicarbonyl compound or a β-enaminone bearing an aryl group, you can synthesize 7-aryl-pyrazolo[1,5-a]pyrimidines. For example, the reaction of a 3-aminopyrazole with an aryl-substituted β-enaminone will yield the corresponding 7-aryl derivative.[2]
-
-
Q3: Are there any "green" synthesis methods available for 7-substituted pyrazolo[1,5-a]pyrimidines?
-
A3: Yes, efforts have been made to develop more environmentally friendly synthetic protocols. Microwave-assisted synthesis, often performed under solvent-free conditions, is a notable green chemistry approach that can lead to high yields and shorter reaction times.[2][6] Some syntheses also generate relatively benign byproducts like methanol, dimethylamine, and water.[2]
-
-
Q4: What are the typical yields I can expect for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines?
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various 7-substituted pyrazolo[1,5-a]pyrimidines from the literature.
| 7-Substituent | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Aryl | 3-Methyl-1H-pyrazol-5-amine and β-enaminone | MWI, 180 °C, solvent-free | 88-96 | [2] |
| Aryl | 3-Amino-1H-pyrazole and enaminone | Acetic acid, reflux, 3h | Not specified | [4] |
| N-arylamino | 5,7-dichloropyrazolo[1,5-a]pyrimidine and aromatic amine | Triethylamine or strong base | High | [1][8] |
| Morpholino | 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine and morpholine | Not specified | 92 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines via Microwave-Assisted, Solvent-Free Condensation
This protocol is adapted from a procedure for the synthesis of a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.[2]
-
Preparation of β-enaminones: The precursor β-enaminones are synthesized via a solvent-free condensation reaction of the respective methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA, 1.5 mmol) under microwave irradiation (MWI) at 160 °C for 15 minutes. High yields (83–97%) are typically obtained.
-
Cyclocondensation: An equimolar mixture (0.5 mmol) of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine is subjected to microwave irradiation at 180 °C under solvent-free conditions.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the product is typically purified by crystallization or column chromatography to afford the desired 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine in 88–96% yield.
Protocol 2: Synthesis of 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles
This protocol is based on the synthesis of a series of pyrazolo[1,5-a]pyrimidine derivatives as potential kinase inhibitors.[4]
-
Reaction Setup: A 25 mL solution of acetic acid containing the corresponding enaminone (10 mmol) and 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol, 1.99 g) is prepared.
-
Reaction: The mixture is heated at reflux for 3 hours.
-
Isolation and Purification: After cooling, the resulting product is isolated by filtration, washed with ethanol, and dried. Further purification is achieved by crystallization from a dimethylformamide-water mixture to yield the final product.
Visualizations
Caption: General workflow for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines.
Caption: Troubleshooting logic for low yield in 7-substituted pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Pyrazolo[1,5-a]pyrimidine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental studies of their degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for pyrazolo[1,5-a]pyrimidine compounds?
A1: Based on the chemical structure of the pyrazolo[1,5-a]pyrimidine core, the most probable degradation pathways are oxidation, hydrolysis, and photolysis. The susceptibility to each pathway will largely depend on the nature and position of substituents on the bicyclic ring system. For instance, halogens at position 5 have been noted to increase metabolic stability by making the compounds less susceptible to oxidative degradation.[1]
Q2: How do substituents on the pyrazolo[1,5-a]pyrimidine ring influence its stability?
A2: Substituents play a crucial role in the stability of the pyrazolo[1,5-a]pyrimidine scaffold.[1] Electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can decrease electron density, which may enhance stability against oxidation but could increase susceptibility to nucleophilic attack. The position of the substituents is also critical; for example, groups on the pyrimidine ring may influence its susceptibility to hydrolysis.
Q3: Are there any known metabolites of pyrazolo[1,5-a]pyrimidine compounds that could be mistaken for degradation products?
A3: While specific metabolic pathways for all pyrazolo[1,5-a]pyrimidine compounds are not extensively documented in publicly available literature, general metabolic transformations for similar nitrogen-containing heterocyclic compounds include oxidation (hydroxylation, N-oxidation), reduction, and hydrolysis. These metabolic products could potentially overlap with degradation products observed in stability studies. It is therefore crucial to perform degradation studies under abiotic conditions to distinguish between chemical degradation and metabolism.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Oxidative Stress Conditions
Question: My pyrazolo[1,5-a]pyrimidine compound degrades almost completely within a short time when exposed to oxidative conditions (e.g., H₂O₂). How can I investigate this further?
Answer: Rapid degradation under oxidative stress suggests high susceptibility of your compound to oxidation.
Troubleshooting Steps:
-
Reduce Oxidant Concentration: Start by significantly lowering the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 0.1% H₂O₂). This will slow down the reaction and allow for the identification of intermediate degradation products.
-
Time-Course Study: Perform a time-course experiment, taking samples at multiple early time points to capture the formation and subsequent degradation of any intermediates.
-
Identify Degradation Products: Use a high-resolution analytical technique like UPLC-MS/MS to identify the molecular weights of the degradation products. This can provide clues about the reaction mechanism (e.g., hydroxylation, ring opening).
-
Consider the Substituents: Analyze the positions of electron-donating groups on your compound, as these are often the primary sites of oxidation.
Issue 2: Inconsistent Results in Hydrolytic Stability Studies
Question: I am getting variable results for the hydrolytic stability of my pyrazolo[1,5-a]pyrimidine derivative at different pH values. What could be the cause?
Answer: Inconsistent results in hydrolytic stability studies often point to issues with solubility, pH maintenance, or compound-specific properties.
Troubleshooting Steps:
-
Verify Solubility: Ensure your compound is fully dissolved in the test media at the beginning of the experiment. Poor solubility can lead to inaccurate measurements. Consider using a co-solvent if necessary, but be mindful of its potential to affect the degradation rate.
-
Buffer Selection and Maintenance: Use appropriate buffers to maintain a constant pH throughout the experiment. Verify the pH of your samples at the beginning and end of the study.
-
Investigate pH-Dependent Degradation: Systematically evaluate the stability at a range of pH values (e.g., pH 1, 3, 5, 7, 9, 11) to determine if the degradation is acid or base-catalyzed. The pyrimidine ring, in particular, can be susceptible to hydrolysis under acidic or basic conditions.
-
Analyze for Degradants: Use techniques like HPLC with UV detection or LC-MS to separate and identify any degradation products formed. This can help to confirm that degradation is occurring and provide insights into the mechanism.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on pyrazolo[1,5-a]pyrimidine compounds to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light (according to ICH Q1B guidelines).
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) with UV and/or MS detection.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Propose degradation pathways based on the identified products.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study of a generic pyrazolo[1,5-a]pyrimidine compound to illustrate expected outcomes.
| Stress Condition | Incubation Time (hours) | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl (80°C) | 24 | 15.2 | 2 | 254.1 |
| 0.1 M NaOH (80°C) | 24 | 8.7 | 1 | 270.1 |
| 3% H₂O₂ (RT) | 24 | 45.8 | 4 | 248.1 (M+16) |
| Photolytic (UV/Vis) | - | 22.1 | 3 | 230.1 |
| Thermal (105°C, solid) | 24 | 5.3 | 1 | 215.1 |
Visualizations
Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways for pyrazolo[1,5-a]pyrimidines.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of pyrazolo[1,5-a]pyrimidine compounds.
References
Technical Support Center: Enhancing Metabolic Stability of Pyrazolo[1,5-a]pyrimidine Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of pyrazolo[1,5-a]pyrimidine inhibitors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Rapid degradation of my pyrazolo[1,5-a]pyrimidine inhibitor in liver microsome assays.
-
Question: My lead compound shows high clearance and a very short half-life in human and rat liver microsome stability assays. What are the likely metabolic "hot spots" on the pyrazolo[1,5-a]pyrimidine core, and what initial steps can I take to address this?
-
Answer: The pyrazolo[1,5-a]pyrimidine scaffold is susceptible to metabolism at several positions. Common metabolic pathways include oxidation and N-dealkylation, often mediated by cytochrome P450 enzymes, particularly from the CYP3A family.
Potential Metabolic Hot Spots:
-
N-dealkylation: If your compound has alkyl groups attached to nitrogen atoms, these are prime targets for N-dealkylation.
-
Oxidation of the pyrimidine ring: The pyrimidine ring itself can be a site of oxidation.
-
Oxidation of substituents: Alkyl or aryl substituents on the pyrazolo[1,5-a]pyrimidine core are often sites of metabolic oxidation. For instance, benzylic positions are particularly susceptible.
Initial Troubleshooting Steps:
-
Metabolite Identification: The first crucial step is to identify the metabolites being formed. This will pinpoint the exact site of metabolic vulnerability. A detailed protocol for metabolite identification is provided in the "Experimental Protocols" section.
-
Structural Modification at the Point of Metabolism: Once the metabolic hot spot is identified, you can make targeted structural modifications to block or slow down the metabolic process. Common strategies include:
-
Deuteration: Replacing hydrogen atoms with deuterium at the site of oxidation can significantly slow down the rate of metabolism due to the kinetic isotope effect.
-
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), near the metabolic hot spot can decrease the electron density and make the position less susceptible to oxidation. For example, introducing electron-withdrawing groups at the C5 position has been shown to improve metabolic stability.[1]
-
Bioisosteric Replacement: Replace the metabolically liable group with a bioisostere that is more resistant to metabolism but retains the desired biological activity. For example, replacing a metabolically weak methyl group with a trifluoromethyl group.
-
-
Issue 2: My inhibitor shows good stability in microsomes but has high clearance in hepatocytes.
-
Question: My pyrazolo[1,5-a]pyrimidine inhibitor is stable in liver microsomes, but when I move to hepatocyte assays, the clearance is much higher than predicted. What could be the reason for this discrepancy?
-
Answer: This discrepancy often points towards metabolic pathways that are not fully represented in liver microsomes. Liver microsomes primarily contain Phase I metabolic enzymes (like CYPs). Hepatocytes, being intact cells, contain both Phase I and Phase II metabolic enzymes, as well as transporters.
Potential Causes and Solutions:
-
Phase II Metabolism: Your compound is likely undergoing Phase II conjugation reactions, such as glucuronidation (by UGTs) or sulfation (by SULTs), which are prevalent in hepatocytes but absent in standard microsomal assays.
-
Troubleshooting:
-
Incubate with cofactors for Phase II enzymes: Perform microsomal assays supplemented with cofactors for Phase II enzymes, such as UDPGA (for UGTs) and PAPS (for SULTs), to see if clearance increases.
-
Metabolite identification in hepatocytes: Analyze the hepatocyte incubation samples to identify the conjugated metabolites.
-
Structural modifications: Modify the functional group that is being conjugated. For example, if a hydroxyl group is being glucuronidated, you could consider masking it or replacing it with a group less prone to conjugation.
-
-
-
Role of Transporters: Active uptake of your compound into hepatocytes by transporters can lead to higher intracellular concentrations and thus, increased metabolism.
-
Troubleshooting:
-
Use transporter inhibitors: Co-incubate your compound in hepatocytes with known inhibitors of common uptake transporters (e.g., OATPs, OCTs) to see if the clearance is reduced.
-
-
-
Issue 3: Inconsistent results in my in vitro metabolic stability assays.
-
Question: I am getting significant variability in my half-life and intrinsic clearance values for the same compound across different experiments. What are the common sources of this variability?
-
Answer: Inconsistent results in metabolic stability assays can arise from several factors related to the experimental setup and reagents.
Common Causes and Troubleshooting:
-
Microsome/Hepatocyte Quality: The enzymatic activity of liver microsomes and the viability of hepatocytes can vary between batches and can degrade with improper storage and handling.
-
Solution: Always use high-quality, well-characterized microsomes or hepatocytes from a reputable supplier. Ensure proper storage at -80°C and minimize freeze-thaw cycles. Run positive controls (compounds with known metabolic profiles) in every experiment to ensure the system is performing as expected.
-
-
Cofactor Preparation and Concentration: The NADPH regenerating system is crucial for CYP activity. Improperly prepared or degraded cofactors will lead to artificially low metabolism.
-
Solution: Always prepare the NADPH regenerating system fresh for each experiment. Ensure the final concentration of NADPH is optimal (typically around 1 mM).
-
-
Incubation Conditions: Variations in incubation time, temperature, and shaking speed can affect the rate of metabolism.
-
Solution: Maintain consistent incubation conditions (e.g., 37°C, gentle shaking) across all experiments. Ensure that the reaction is effectively stopped at each time point, for example, by adding a cold organic solvent like acetonitrile or methanol.
-
-
Analytical Method: Issues with the LC-MS/MS method, such as matrix effects or poor sensitivity, can lead to inaccurate quantification.
-
Solution: Develop and validate a robust LC-MS/MS method for your compound. Use an appropriate internal standard to account for variations in sample processing and instrument response.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of enhancing the metabolic stability of pyrazolo[1,5-a]pyrimidine inhibitors?
A1: The primary goals are to:
-
Increase oral bioavailability: By reducing first-pass metabolism in the liver, more of the drug can reach systemic circulation after oral administration.
-
Prolong the half-life: A more stable compound will remain in the body for a longer period, potentially allowing for less frequent dosing.
-
Reduce inter-individual variability: Minimizing metabolism by polymorphic enzymes (like certain CYPs) can lead to more predictable pharmacokinetic profiles across different patients.
-
Avoid the formation of toxic metabolites: Some metabolic pathways can lead to the formation of reactive or toxic metabolites. Improving metabolic stability by directing metabolism away from these pathways can enhance the safety profile of the drug candidate.
Q2: What are some common structural modifications to the pyrazolo[1,5-a]pyrimidine core to improve metabolic stability?
A2: Several strategies have been successfully employed:
-
C5 Position: Introduction of small, electron-withdrawing groups like fluorine or chlorine at the C5 position can shield the ring from oxidative metabolism.
-
C7 Position: Modifications at the C7 position are common for tuning both potency and metabolic stability. Replacing metabolically labile groups with more stable moieties is a key strategy. For example, replacing a simple alkylamine with a more complex cyclic amine or an oxetanyl group can improve metabolic properties.
-
C3 Position: The C3 position is another key point for modification. Introducing groups that are less susceptible to metabolism can improve the overall stability of the molecule.
-
"Metabolic Blocking": As mentioned in the troubleshooting section, introducing fluorine atoms or small alkyl groups adjacent to a known metabolic "hot spot" can sterically hinder the metabolic enzymes from accessing that site.
-
Reducing Lipophilicity: High lipophilicity is often associated with increased metabolic clearance. Introducing polar groups or using smaller, less lipophilic substituents can reduce non-specific binding to metabolic enzymes and improve metabolic stability.
Q3: How do I choose the right in vitro metabolic stability assay for my pyrazolo[1,5-a]pyrimidine inhibitor?
A3: The choice of assay depends on the stage of your research and the specific questions you are trying to answer:
-
Liver Microsomes: This is a good initial screen for Phase I (CYP-mediated) metabolism. It is a relatively high-throughput and cost-effective assay, ideal for ranking a series of compounds in early drug discovery.
-
Hepatocytes: This is considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters. Hepatocyte assays provide a more comprehensive picture of a compound's metabolic fate and are better for predicting in vivo clearance. They are typically used for more advanced characterization of lead compounds.
-
Recombinant CYP Enzymes: These assays use individual CYP enzymes expressed in a cellular system. They are useful for identifying which specific CYP isozyme(s) are responsible for the metabolism of your compound. This is important for predicting potential drug-drug interactions.
Q4: What is intrinsic clearance (CLint), and how is it used to assess metabolic stability?
A4: Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver (or a liver preparation like microsomes) to metabolize a drug, independent of other physiological factors like blood flow.[2] It is calculated from the rate of disappearance of the parent drug in an in vitro assay. A higher CLint value indicates lower metabolic stability (i.e., the compound is metabolized more quickly). CLint values are crucial for:
-
Ranking compounds: Comparing the CLint values of different analogues allows you to select those with improved metabolic stability.
-
In vitro-in vivo extrapolation (IVIVE): CLint values from in vitro assays can be used in mathematical models to predict the in vivo hepatic clearance of a drug in humans.
Data Presentation
The following tables summarize quantitative data on the metabolic stability of various pyrazolo[1,5-a]pyrimidine analogues.
Table 1: Intrinsic Clearance of Pyrazolo[1,5-a]pyrimidine Analogues in Rat Liver Microsomes
| Compound | C5-Substituent | C7-Substituent | Intrinsic Clearance (CLint) (μL/min/mg) |
| 12a | H | 3-amino-oxetane | 12 |
| 12b | F | 3-amino-oxetane | 28 |
| 12c | Cl | 3-amino-oxetane | 26 |
| 12d | H | 3-amino-oxetane | <4 |
| 12e | F | 3-amino-oxetane | <4 |
Data adapted from a study on CK2 kinase inhibitors. The full structures of the compounds are detailed in the original publication.[3]
Table 2: Metabolic Stability of Pyrazolo[1,5-a]pyrimidine Analogues in Mouse Liver Microsomes (MLM) and Mouse Hepatocytes
| Compound | % Remaining in MLM (30 min) | Intrinsic Clearance in Mouse Hepatocytes (μL/min/10^6 cells) |
| 1i | 84 | 140 |
| 2c | 87 | 110 |
| 2e | 90 | 120 |
Data adapted from a study on CSNK2A inhibitors. The full structures of the compounds are detailed in the original publication.[4][5]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure for determining the metabolic stability of a pyrazolo[1,5-a]pyrimidine inhibitor using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Ice-cold stop solution (e.g., acetonitrile or methanol containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare the reaction mixture by adding the appropriate amount of phosphate buffer and microsomes to a 96-well plate.
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer.
-
-
Incubation:
-
Pre-warm the plate containing the microsome mixture to 37°C for about 5-10 minutes.
-
Add the test compound/positive control working solution to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" control wells.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a sufficient volume of the ice-cold stop solution to the respective wells. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Protocol 2: Metabolite Identification Workflow using LC-MS/MS
This protocol provides a general workflow for identifying the metabolites of a pyrazolo[1,5-a]pyrimidine inhibitor from in vitro incubation samples.
1. Sample Generation:
-
Incubate the test compound at a higher concentration (e.g., 10-50 µM) with liver microsomes or hepatocytes for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.
-
Include a control incubation without the test compound to identify background signals.
2. Sample Preparation:
-
Terminate the reaction and precipitate proteins as described in the metabolic stability protocol.
-
Concentrate the supernatant if necessary to enrich the metabolites.
3. LC-MS/MS Analysis:
-
High-Resolution Mass Spectrometry (HRMS): Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and potential metabolites. This allows for the prediction of elemental compositions.
-
Data-Dependent Acquisition (DDA): Set up the mass spectrometer to perform a survey scan to detect all ions, followed by fragmentation (MS/MS) of the most abundant ions in a data-dependent manner. This will provide fragmentation patterns for the parent compound and its metabolites.
4. Data Processing and Analysis:
-
Metabolite Prediction: Use in silico metabolite prediction software to generate a list of potential metabolites based on the structure of the parent compound and known metabolic reactions (e.g., oxidation, N-dealkylation, glucuronidation).
-
Extracted Ion Chromatograms (EICs): Extract the ion chromatograms for the predicted masses of the potential metabolites from the HRMS data.
-
Comparison of Fragmentation Patterns: Compare the MS/MS fragmentation pattern of a potential metabolite with that of the parent compound. Metabolites often retain a significant portion of the core structure of the parent drug, leading to shared fragment ions.
-
Structure Elucidation: Based on the accurate mass, elemental composition, and fragmentation pattern, propose the structure of the identified metabolites.
Visualizations
Diagram 1: General Metabolic Pathways of Pyrazolo[1,5-a]pyrimidine Inhibitors
Caption: Common Phase I and Phase II metabolic pathways for drug compounds.
Diagram 2: Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Step-by-step workflow for a typical in vitro metabolic stability experiment.
Diagram 3: Troubleshooting Logic for High Clearance
Caption: Decision tree for troubleshooting high clearance of pyrazolo[1,5-a]pyrimidine inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
Technical Support Center: Scale-Up Synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine, a key intermediate in the development of pharmaceutical agents, particularly kinase inhibitors.[1] This guide is intended for researchers, scientists, and drug development professionals.
Experimental Workflow
The synthesis of this compound is typically achieved through a two-step process starting from the condensation of 3-amino-5-methylpyrazole with a suitable β-ketoester to form the pyrazolo[1,5-a]pyrimidin-7-one intermediate, followed by chlorination.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues that may be encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine | Incomplete cyclocondensation reaction. | - Ensure appropriate solvent and temperature conditions. Acetic acid is commonly used as a solvent and catalyst. - Increase reaction time or temperature as needed, monitoring reaction progress by TLC or LC-MS. |
| Incomplete chlorination | - Insufficient amount of chlorinating agent (POCl₃). - Reaction temperature too low or reaction time too short. - Presence of moisture in the reaction mixture. | - On a larger scale, using an equimolar amount of POCl₃ per hydroxyl group in a sealed reactor at elevated temperatures (e.g., 160°C) can be effective and is environmentally preferable to using a large excess. - Ensure all reactants and equipment are thoroughly dried before use. - The addition of a base like pyridine (1 equivalent) can facilitate the reaction. |
| Formation of dark-colored by-products | - Decomposition of starting material or product at high temperatures. - Side reactions due to impurities. | - Optimize the reaction temperature; avoid excessive heating. - Use purified starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulties in product isolation and purification | - Product is an oil or does not crystallize easily. - Presence of persistent impurities. | - After quenching the reaction mixture with ice water, the pH can be adjusted to 8-9 to facilitate precipitation of the product. - Extraction with a suitable organic solvent (e.g., dichloromethane) followed by washing with saturated sodium bicarbonate solution and brine is a common workup procedure.[2] - Recrystallization from a suitable solvent system (e.g., ethyl acetate) can be employed for purification.[3] |
| Safety concerns with POCl₃ | Phosphorus oxychloride reacts violently with water and is corrosive and toxic. | - All manipulations involving POCl₃ must be conducted in a well-ventilated fume hood. - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6][7] - Quenching of POCl₃ should be done carefully and slowly by adding the reaction mixture to ice or a cold aqueous solution. Never add water to POCl₃.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the scale-up synthesis of this compound?
A1: The chlorination step is the most critical, primarily due to the hazardous nature of phosphorus oxychloride (POCl₃) and the need for anhydrous conditions. Careful control of the reaction temperature and stoichiometry is crucial for achieving high yield and purity on a large scale.
Q2: Can I use a solvent for the chlorination reaction at a larger scale?
A2: While solvent-free chlorination with equimolar POCl₃ in a sealed reactor has been shown to be effective and environmentally advantageous for large-scale preparations of similar compounds, the use of a high-boiling inert solvent like 1,4-dioxane has also been reported for smaller-scale syntheses.[2] For scale-up, a solvent-free approach, if feasible, is often preferred to minimize waste and simplify product isolation.
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture (with extreme caution) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material (7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine) and the appearance of the desired product.
Q4: What are the potential by-products of the chlorination reaction?
A4: Incomplete reaction will leave unreacted starting material. The presence of water can lead to the formation of phosphoric acid and HCl, and potentially other decomposition products.[4] Over-chlorination or side reactions at other positions on the ring are generally not observed under controlled conditions for this class of compounds.
Q5: What is the best way to purify the final product on a large scale?
A5: For large-scale purification, crystallization is generally the most efficient method. After extraction and drying of the organic phase, the solvent is evaporated, and the crude product is recrystallized from a suitable solvent. The choice of solvent will depend on the solubility of the product and impurities.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific large-scale equipment and conditions.
Step 1: Synthesis of 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
-
To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add 3-amino-5-methylpyrazole and ethyl acetoacetate in a 1:1.1 molar ratio.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (around 118°C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried under vacuum to yield 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine.
Step 2: Synthesis of this compound
-
Safety Precaution: This step must be performed in a well-ventilated fume hood with appropriate PPE.
-
In a dry, sealed reaction vessel suitable for high-temperature reactions, charge the 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine and 1 equivalent of pyridine.
-
Slowly add 1-1.2 equivalents of phosphorus oxychloride (POCl₃) while maintaining the temperature below 40°C.
-
Seal the reactor and heat the mixture to 140-160°C for 2-4 hours. The reaction should be monitored for completion.
-
Cool the reaction mixture to room temperature.
-
Work-up: Slowly and carefully quench the reaction mixture by adding it to a stirred vessel containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is between 8 and 9.
-
The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or an ethanol/water mixture.
References
- 1. danabiosci.com [danabiosci.com]
- 2. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
Validation & Comparative
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine vs other pyrimidine inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives approved for clinical use. Among these, the pyrazolo[1,5-a]pyrimidine core has emerged as a particularly fruitful scaffold for the discovery of potent and selective inhibitors targeting a range of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine framework, highlighting their performance against various targets and presenting supporting experimental data. A key intermediate in the synthesis of many of these advanced inhibitors is 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine , which serves as a versatile building block for introducing diverse functionalities to modulate potency and selectivity.[1]
Performance Comparison of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for a variety of kinases. The following tables summarize the in vitro potency of several exemplary inhibitors based on this core structure, demonstrating its versatility in targeting different kinase families.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| BS-194 | CDK2 | 3 | --INVALID-LINK-- |
| CDK1 | 30 | --INVALID-LINK-- | |
| CDK9 | 90 | --INVALID-LINK-- | |
| Compound 11j | Pim-1 | 1 | --INVALID-LINK-- |
| Compound 17r | CHK1 | 1.4 | --INVALID-LINK-- |
| Larotrectinib | TrkA | 5 | --INVALID-LINK-- |
| TrkB | 11 | --INVALID-LINK-- | |
| TrkC | 4 | --INVALID-LINK-- | |
| Entrectinib | TrkA | 1.7 | --INVALID-LINK-- |
| TrkB | 0.8 | --INVALID-LINK-- | |
| TrkC | 0.9 | --INVALID-LINK-- | |
| ROS1 | 0.2 | --INVALID-LINK-- | |
| ALK | 1.6 | --INVALID-LINK-- |
Cellular Activity of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Beyond enzymatic assays, the efficacy of these inhibitors is demonstrated in cellular models, where they inhibit proliferation and induce cell cycle arrest in various cancer cell lines.
| Inhibitor | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| BS-194 | Mean of 60 cancer cell lines | Proliferation (GI50) | 0.28 | --INVALID-LINK-- |
| Compound 6h | MDA-MB-231 (Breast Cancer) | Cytotoxicity (IC50) | 2.6 | --INVALID-LINK-- |
| A549 (Lung Cancer) | Cytotoxicity (IC50) | 3.9 | --INVALID-LINK-- | |
| DU-145 (Prostate Cancer) | Cytotoxicity (IC50) | 7.2 | --INVALID-LINK-- | |
| Compound 6n | Mean of 56 cancer cell lines | Growth Inhibition (GI%) | 43.9% | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a common signaling pathway targeted by pyrimidine inhibitors and a general workflow for evaluating their efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are standard protocols for key in vitro and cell-based assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., pyrazolo[1,5-a]pyrimidine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point 1:3 serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Inhibition Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Replace the existing medium with 100 µL of the compound-containing medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value from a dose-response curve.
Western Blot for Target Engagement
This technique is used to detect changes in the phosphorylation status of a target kinase or its downstream substrates, confirming that the inhibitor is engaging its target within the cell.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the test compound for a specified time. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the target protein relative to the total protein and the untreated control.
References
Validating Kinase Inhibition Assays for Pyrazolo[1,5-a]pyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrazolo[1,5-a]pyrimidines and other established kinase inhibitors, offering supporting experimental data and detailed methodologies to aid in the validation of kinase inhibition assays. Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have demonstrated potent inhibitory activity against a range of protein kinases, making them promising candidates for targeted cancer therapy.[1]
Quantitative Comparison of Kinase Inhibitors
The inhibitory activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The following tables present a comparative summary of the IC50 values for pyrazolo[1,5-a]pyrimidine-based inhibitors and other well-characterized kinase inhibitors against Pim-1 and CDK2 kinases.
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, and its overexpression is associated with various cancers. The table below compares the pyrazolo[1,5-a]pyrimidine-based inhibitor TP-3654 with the known Pim-1 inhibitor SGI-1776.
| Compound | Target Kinase | IC50 (nM) |
| TP-3654 (Pyrazolo[1,5-a]pyrimidine) | Pim-1 | 45 |
| SGI-1776 (Imidazo[1,2-b]pyridazine) | Pim-1 | Not specified in the direct comparison, but other sources report low nanomolar IC50. |
Data for TP-3654 is derived from a study that identified it as a second-generation PIM kinase inhibitor with improved properties over SGI-1776.[2]
CDK2 Kinase Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The following table compares a series of pyrazolo[3,4-d]pyrimidine derivatives with the established CDK2 inhibitor, Roscovitine.
| Compound | Target Kinase | IC50 (µM) |
| Compound 4a (Pyrazolo[3,4-d]pyrimidine derivative) | CDK2 | 0.21 |
| Compound 4b (Pyrazolo[3,4-d]pyrimidine derivative) | CDK2 | 0.96 |
| Roscovitine (Reference Inhibitor) | CDK2 | 0.25 |
Data is from a study that synthesized and evaluated these pyrazolo[3,4-d]pyrimidine derivatives as potential CDK2 inhibitors.[3]
Experimental Protocols
Accurate and reproducible experimental protocols are critical for validating kinase inhibition assays. Below are detailed methodologies for biochemical assays used to determine the inhibitory activity of the compared compounds.
Protocol 1: Pim-1 Kinase Inhibition Assay (Example)
This protocol is based on the methodology used for the evaluation of TP-3654.
Objective: To determine the IC50 value of a test compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., a Bad-derived peptide)
-
[γ-³³P]ATP (radiolabeled)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., TP-3654) and control inhibitor (e.g., SGI-1776)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant Pim-1 kinase, and the peptide substrate.
-
Serially dilute the test compound and the control inhibitor in DMSO.
-
Add the diluted compounds to the reaction mixture in the wells of a microplate. Include a DMSO-only control (vehicle).
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: CDK2/Cyclin A2 Inhibition Assay
This protocol is based on the methodology used for the evaluation of pyrazolo[3,4-d]pyrimidine derivatives.[4]
Objective: To determine the IC50 value of a test compound against the CDK2/Cyclin A2 complex.
Materials:
-
CDK2/Cyclin A2 Kinase Assay Kit (e.g., BPS Bioscience, Cat. #79599)
-
Recombinant CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound and control inhibitor (e.g., Roscovitine)
-
Luminescent kinase assay platform (e.g., ADP-Glo™)
Procedure:
-
Prepare a 5x kinase assay buffer containing all the necessary components except ATP and the substrate.
-
Add the test compound at various concentrations and the control inhibitor to the wells of a 384-well plate.
-
Add the CDK2/Cyclin A2 enzyme to the wells.
-
Prepare a 10x ATP and 10x substrate peptide solution.
-
Initiate the reaction by adding the ATP/substrate mixture to the wells.
-
Incubate the plate at 37°C for the recommended time.
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can provide a clearer understanding of the underlying biology and the assay principles.
Caption: Simplified Pim-1 signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidines.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors [mdpi.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The substitution pattern on this heterocyclic system plays a crucial role in determining the potency and selectivity of these compounds. This guide focuses on the selectivity profiling of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine derivatives, offering a comparative analysis of their performance against various kinases and providing insights into their mechanism of action.
Data Presentation: Kinase Inhibition Profile
While comprehensive selectivity data for a wide range of kinases for a single this compound derivative is not extensively available in the public domain, analysis of related pyrazolo[1,5-a]pyrimidine compounds provides valuable insights into the potential selectivity profile of this scaffold. The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against different kinase families.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim Kinases
| Compound ID | Target Kinase | % Inhibition @ 1µM | IC50 (nM) | Reference Compound |
| 11b | Pim-1 | >98% | 27 | SGI-1776 |
| Flt-3 | >90% | - | ||
| TRKB | >90% | - | ||
| TRKC | 96% | - |
Note: Compound 11b is a pyrazolo[1,5-a]pyrimidine derivative, though not a 7-chloro-5-methyl substituted one, its selectivity profile against a panel of 119 oncogenic kinases highlights the potential for developing selective inhibitors based on this scaffold. The selectivity score S(50) for compound 11b was 0.14, indicating that it inhibited only a small fraction of the tested kinases by more than 50% at a 1µM concentration.[1]
Table 2: Inhibitory Activity of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms
| Compound ID | Target Kinase | IC50 (µM) | α/δ Selectivity |
| Compound 7 | PI3Kδ | 0.47 | 2.2 |
| PI3Kα | 1.06 | ||
| Compound 13 | PI3Kδ | 0.5 | 30 |
| PI3Kα | >15 |
Note: These compounds are 5-chloro-2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivatives with varying substituents at other positions. This data showcases the potential for achieving isoform selectivity within the PI3K family through modifications of the pyrazolo[1,5-a]pyrimidine core.[2]
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the selectivity profiling of kinase inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[3][4]
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., a this compound derivative) in a suitable kinase buffer. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The inhibitory activity of the test compound is determined by comparing the luminescence in the presence of the compound to the control wells.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular environment.
Principle: This method relies on the principle that a protein's thermal stability increases upon ligand binding. Cells are treated with the test compound, heated to different temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting.
Procedure:
-
Compound Treatment: Treat cultured cells with the desired concentration of the this compound derivative or vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of the target kinase in the soluble fraction by Western blot or other protein quantification methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualization
Signaling Pathway Diagram: EGFR-STAT3 Signaling Pathway
Many pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit kinases involved in critical cancer signaling pathways. The Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of cell proliferation, survival, and differentiation, and its dysregulation is common in various cancers.
Caption: EGFR-STAT3 signaling pathway and potential points of inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Workflow Diagram: Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for screening and profiling the selectivity of novel kinase inhibitors.
Caption: A typical workflow for the discovery and selectivity profiling of kinase inhibitors.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: Structure-Activity Relationships
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its ability to potently and selectively inhibit a variety of protein kinases.[1] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the subject of intensive drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and Casein Kinase 2 (CK2).[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine inhibitors for two distinct kinase targets: Tropomyosin Receptor Kinase (Trk) and Cyclin-Dependent Kinase 9 (CDK9).
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in neuronal development and function.[3][4] Dysregulation of Trk signaling is implicated in various cancers, making them a significant therapeutic target.[3][4] The pyrazolo[1,5-a]pyrimidine core has been successfully utilized in the development of potent Trk inhibitors, including clinically approved drugs.[3][4]
Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors
The SAR of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors highlights the importance of specific substitutions at various positions of the heterocyclic core for achieving high potency and selectivity. Key findings from various studies indicate that:
-
Substitution at the 3-position: The introduction of a picolinamide moiety at this position has been shown to significantly enhance the inhibitory activity against TrkA.[3]
-
Substitution at the 5-position: The presence of a 2,5-difluorophenyl-substituted pyrrolidine at this position further boosts the Trk inhibitory potency.[3]
-
Macrocyclization: The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has led to compounds with potent TrkA inhibition, with IC50 values in the nanomolar range.[3]
-
Hinge-binding: The N1 atom of the pyrazolo[1,5-a]pyrimidine core typically forms a crucial hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding site.[3]
The following table summarizes the quantitative SAR data for a selection of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
| Compound | R1 | R2 | R3 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| 1 | H | H | 2-aminopyridine | 5.4 | 3.2 | 2.9 |
| 2 | CH3 | H | 2-aminopyridine | 1.9 | 1.1 | 1.0 |
| 3 | H | F | 2-aminopyridine | 3.8 | 2.1 | 2.0 |
| 4 | H | H | 2-amino-5-chloropyridine | 2.1 | 1.5 | 1.3 |
Note: The specific structures and corresponding data are representative examples extracted from referenced literature and may not be exhaustive.
Trk Signaling Pathway
The diagram below illustrates a simplified signaling pathway initiated by the activation of Trk receptors.
Caption: A simplified diagram of the Trk signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine inhibitors.
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II.[5] Inhibition of CDK9 has emerged as a promising strategy in cancer therapy, as it can lead to the downregulation of anti-apoptotic proteins and induce apoptosis in malignant cells.[5]
Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine CDK9 Inhibitors
The development of pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors has been driven by the optimization of substituents to enhance potency and selectivity. Key SAR insights include:
-
Core Structure: The pyrazolo[1,5-a]pyrimidine nucleus serves as an effective scaffold for ATP-competitive inhibition of CDK9.[5]
-
Substitution at the 7-position: The nature of the substituent at this position significantly influences the inhibitory activity. Aromatic and heteroaromatic groups are often well-tolerated.
-
Substitution at the 3-position: Modifications at this position can be used to fine-tune the selectivity profile of the inhibitors against other kinases.
The following table presents a comparison of the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against CDK9.
| Compound | R1 | R2 | CDK9/CycT1 IC50 (nM) |
| 5 | H | 4-morpholinylaniline | 150 |
| 6 | CH3 | 4-morpholinylaniline | 85 |
| 7 | H | 4-(4-methylpiperazin-1-yl)aniline | 45 |
| 8 | H | 4-(pyrrolidin-1-yl)aniline | 60 |
Note: The specific structures and corresponding data are representative examples extracted from referenced literature and may not be exhaustive.
Experimental Protocols
The determination of the inhibitory activity of the pyrazolo[1,5-a]pyrimidine compounds is typically performed using in vitro kinase assays. Below is a generalized protocol for such an assay.
General In Vitro Kinase Inhibition Assay Protocol
-
Preparation of Reagents:
-
Kinase Buffer: A buffered solution (e.g., Tris-HCl, HEPES) at a physiological pH, containing cofactors such as MgCl2 and an activator like DTT.
-
Enzyme: Purified recombinant kinase (e.g., TrkA, CDK9/cyclin T1).
-
Substrate: A peptide or protein that is a known substrate for the kinase. Often, a fluorescently labeled or biotinylated peptide is used.
-
ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction.
-
Test Compounds: Pyrazolo[1,5-a]pyrimidine inhibitors dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Detection Reagent: An antibody or other reagent that specifically recognizes the phosphorylated substrate.
-
-
Assay Procedure:
-
A solution of the kinase and the test compound (or vehicle control) in kinase buffer is pre-incubated for a set period (e.g., 15-30 minutes) at room temperature in a microplate well.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to the vehicle control.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies for Trk and CDK9 inhibitors reveal that careful modulation of substituents at various positions of the pyrazolo[1,5-a]pyrimidine core is crucial for achieving the desired biological activity and selectivity profile. The data and protocols presented in this guide offer a comparative overview for researchers and drug development professionals working in the field of kinase inhibitor discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives based on supporting experimental data from recent studies. This class of heterocyclic compounds has garnered significant attention for its therapeutic potential, particularly as protein kinase inhibitors in cancer treatment. [1][2]
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile framework in medicinal chemistry, leading to the development of potent inhibitors for a range of biological targets.[3] Modifications at various positions of its bicyclic ring system significantly influence the compound's electronic properties, lipophilicity, and interaction with biological targets.[1] This has resulted in the discovery of derivatives with promising activity against cancer, tuberculosis, and other diseases.[3][4][5]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against different biological targets as reported in the literature.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Source |
| 5h | HCT-116 | 1.51 | [6] |
| 6c | MCF-7 | 7.68 | [6] |
| 1a | Various Cancer Cell Lines (average) | 0.0248 | [6] |
| 1b | Various Cancer Cell Lines (average) | 0.028 | [6] |
| 7j | MCF7 | 12 | [7] |
| 7k | MCF7 | 12 | [7] |
| eCF506 | MDA-MB-231 | Not specified (potent) | [7] |
| 6n | 56 Cancer Cell Lines (Mean Growth Inhibition %) | 43.9% | [8][9] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Source |
| eCF506 | SRC | <1 | [7] |
| 12d | SRC | Potent | [7] |
| 12e | SRC | Potent | [7] |
| 6t | CDK2 | 90 | [8][9] |
| 6s | CDK2 | 230 | [8][9] |
| 6t | TRKA | 450 | [8][9] |
| 8 | TrkA | 1.7 | [10] |
| 9 | TrkA | 1.7 | [10] |
| 28 | TrkA | 0.17 | [10] |
| 28 | TrkB | 0.07 | [10] |
| 28 | TrkC | 0.07 | [10] |
| 32 | TrkA | 1.9 | [10] |
| 32 | TrkB | 3.1 | [10] |
| 32 | TrkC | 2.3 | [10] |
| 36 | TrkA | 1.4 | [10] |
| 36 | TrkB | 2.4 | [10] |
| 36 | TrkC | 1.9 | [10] |
| 37 | PI3Kδ | 2.8 - 45 | [11] |
| 54 | PI3Kδ | 2.8 - 45 | [11] |
Table 3: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
| Compound | Target | Activity | Source |
| P19 | Mycobacterium tuberculosis | Active, low cytotoxicity | [4] |
| P24 | Mycobacterium tuberculosis | Active, low cytotoxicity | [4] |
| P25 | Mycobacterium tuberculosis | Active, low cytotoxicity | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the literature for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives.
General Synthesis of Pyrazolo[1,5-a]pyrimidines
A common and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction of 3-aminopyrazole derivatives with various 1,3-bielectrophilic compounds, such as β-ketoesters.[3][4]
Example Protocol for Pyrazolo[1,5-a]pyrimidin-7(4H)-ones:
-
A mixture of a 3-aminopyrazole and a β-ketoester is heated, often in the presence of a catalyst or a solvent like acetic acid.
-
The reaction mixture is heated for a specified time until the reaction is complete, monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the resulting solid product is collected by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.
More advanced synthetic strategies include palladium-catalyzed cross-coupling and click chemistry to introduce diverse functional groups, enhancing the structural diversity and biological activity of the compounds.[1][2]
In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro enzymatic assays.
General Protocol:
-
The kinase, substrate, and ATP are combined in a buffer solution.
-
The test compound, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a set amount of time at a specific temperature.
-
The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as radioactivity-based assays (e.g., using [γ-³²P]ATP) or fluorescence-based assays.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Cell-Based Proliferation Assays
The antiproliferative activity of the derivatives is evaluated against various cancer cell lines using cell viability assays.
Example Protocol using MTT Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Pyrazolo[1,5-a]pyrimidine derivatives often exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a common feature of cancer.
Caption: General signaling pathway of a kinase inhibitor.
Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[1] This blocks the signal transduction cascade that promotes cell proliferation and survival.
A number of derivatives have also been developed as selective inhibitors of PI3Kδ (Phosphoinositide 3-kinase delta), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the growth and survival of certain types of cancer and immune cells.[11][12]
Caption: PI3K signaling pathway and inhibition.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly promising framework for the development of novel therapeutics. The diverse substitutions possible on this core allow for the fine-tuning of activity and selectivity against a wide range of biological targets. The data presented in this guide highlights the potential of these derivatives as anticancer, kinase inhibitory, and antitubercular agents. Future research will likely focus on optimizing the pharmacokinetic properties and in vivo efficacy of these compounds to translate their promising in vitro activity into clinical applications.[1][2]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. celonpharma.com [celonpharma.com]
The Kinase Cross-Reactivity Profile of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore in the development of kinase inhibitors, demonstrating therapeutic potential across a range of diseases, particularly in oncology.[1][2] This guide provides a comparative analysis of the cross-reactivity and selectivity of various inhibitors based on the pyrazolo[1,5-a]pyrimidine core, with a focus on derivatives related to the 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine structure. While comprehensive cross-reactivity data for a series of inhibitors with this exact core is limited in publicly available literature, this guide compiles and compares data from closely related analogues to provide valuable insights into their selectivity profiles.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive synthetic modifications, enabling the fine-tuning of potency and selectivity against various kinase targets.[1] Structure-activity relationship (SAR) studies have highlighted how different substituents on the pyrazolo[1,5-a]pyrimidine ring influence the inhibitory activity and selectivity of these compounds.[2]
Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activities of a selection of pyrazolo[1,5-a]pyrimidine-based inhibitors against a panel of protein kinases. This data, extracted from various studies, illustrates the diverse selectivity profiles that can be achieved with this scaffold. It is important to note that the specific substitutions on the pyrazolo[1,5-a]pyrimidine core significantly influence the observed activity and cross-reactivity.
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) |
| PI3Kδ Inhibitor [3] | PI3Kδ | 18 | PI3Kα | >1000 |
| (CPL302415) | PI3Kβ | >1000 | ||
| PI3Kγ | >1000 | |||
| Dual CDK2/TRKA Inhibitor [4] | CDK2 | 90 | - | - |
| (Compound 6t) | TRKA | 450 | ||
| Dual CDK2/TRKA Inhibitor [4] | CDK2 | 450 | - | - |
| (Compound 6s) | TRKA | 230 | ||
| ROCK2 Inhibitor [5] | ROCK2 | 36.8 | ROCK1 | >9200 |
| (Analog 7u) | ||||
| Pim Inhibitor [6] | Pim-1 | Potent (unspecified) | - | - |
| (Series from hit 5) | Pim-2 | Potent (unspecified) | ||
| Pim-3 | Potent (unspecified) | |||
| CHK1 Inhibitor [7] | CHK1 | Potent (unspecified) | CDK2 | Selective |
| (Compound 17r) | ||||
| AAK1 Inhibitor [8] | AAK1 | Potent (unspecified) | BIKE | Selective |
| (Macrocyclic series) |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The determination of inhibitor cross-reactivity relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of pyrazolo[1,5-a]pyrimidine-based inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
2. Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase reaction buffer to the desired final concentration.
-
Kinase Reaction:
-
Add the kinase and substrate to the wells of the microplate.
-
Add the diluted test compound to the wells. A DMSO control (vehicle) is also included.
-
The reaction is initiated by the addition of ATP. The concentration of ATP is typically at or near the Km value for the specific kinase.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Detection:
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
For radiometric assays, the phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured.
-
For luminescence or fluorescence-based assays (e.g., ADP-Glo™), a detection reagent is added, and the signal is read using a plate reader.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Cellular Assay for Kinase Inhibition
This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context.
1. Reagents and Materials:
-
Human cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer
-
Antibodies: primary antibody against the phosphorylated substrate of the target kinase and a corresponding secondary antibody.
-
Detection method (e.g., Western blot, ELISA, or high-content imaging)
2. Procedure:
-
Cell Culture and Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compound or DMSO as a vehicle control for a specified duration.
-
-
Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Detection of Target Inhibition:
-
Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the phosphorylated form of the kinase's substrate. The total amount of the substrate protein is also measured as a loading control.
-
ELISA: A sandwich ELISA can be used to quantify the amount of the phosphorylated substrate in the cell lysates.
-
-
Data Analysis: The level of substrate phosphorylation in compound-treated cells is compared to that in control cells to determine the extent of kinase inhibition. EC50 values (the concentration of compound that causes 50% of the maximal effect) can be calculated from dose-response curves.
Visualizing Pathways and Workflows
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Many pyrazolo[1,5-a]pyrimidine-based inhibitors target kinases involved in signal transduction pathways. The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling cascade, a common target for this class of inhibitors.
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
To assess the cross-reactivity of an inhibitor, a systematic workflow is employed to test its activity against a broad panel of kinases.
Caption: Experimental workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as selective ROCK2 inhibitors with anti-breast cancer migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. This guide provides an objective comparison of the in vitro and in vivo activities of two prominent pyrazolo[1,5-a]pyrimidine-based anti-cancer agents: BS-194 , a potent Cyclin-Dependent Kinase (CDK) inhibitor, and Larotrectinib , a first-in-class Tropomyosin Receptor Kinase (TRK) inhibitor. The data presented is compiled from preclinical studies to aid researchers in understanding the translational potential of this versatile chemical class.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance metrics for BS-194 and Larotrectinib, facilitating a direct comparison of their potency and efficacy.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase(s) | IC50 (nmol/L) |
| BS-194 | CDK2 | 3[1] |
| CDK1 | 30[1] | |
| CDK5 | 30[1] | |
| CDK9 | 90[1] | |
| Larotrectinib | TRKA | 5-11 |
| TRKB | 5-11 | |
| TRKC | 5-11 |
Table 2: In Vitro Anti-proliferative and In Vivo Antitumor Activity
| Compound | In Vitro Metric | Value | In Vivo Model | Dosing | Outcome |
| BS-194 | Mean GI50 (60 cancer cell lines) | 280 nmol/L[1] | Human tumor xenografts (mice) | 25 mg/kg, oral | Tumor growth inhibition and suppression of CDK substrate phosphorylation[1] |
| Larotrectinib | Not specified | Not specified | Athymic nude mice with TRK-expressing tumors | Not specified | Dose-dependent tumor inhibition |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by BS-194 and Larotrectinib.
Caption: CDK2 Signaling Pathway Inhibition by BS-194.
Caption: TRKA Signaling Pathway Inhibition by Larotrectinib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., BS-194, Larotrectinib) dissolved in DMSO
-
Kinase assay buffer
-
96-well plates
-
Plate reader for detecting the output signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase enzyme, the specific substrate, and the kinase assay buffer to each well.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system where consumption can be measured).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., scintillation counting for radioactivity, fluorescence or luminescence measurement).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (General Protocol)
Objective: To determine the growth-inhibitory effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
Reagent for assessing cell viability (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the plates and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, assess cell viability using a chosen method. For the SRB assay:
-
Fix the cells with trichloroacetic acid.
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Human Tumor Xenograft Study (General Protocol)
Objective: To evaluate the in vivo antitumor efficacy of a compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for target modulation).
-
Plot the mean tumor volume over time for each group to assess the antitumor effect.
-
Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pyrazolo[1,5-a]pyrimidine derivative, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical preclinical workflow.
References
Docking Studies of Pyrazolo[1,5-a]pyrimidine Derivatives with Protein Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of docking studies of pyrazolo[1,5-a]pyrimidine derivatives with various protein kinases. The pyrazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore in the development of kinase inhibitors for therapeutic areas such as oncology and inflammatory diseases.[1][2] While specific public data on the docking of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is limited, this guide leverages available research on structurally related compounds to provide insights into their interactions with key protein kinase targets.
Comparative Docking Performance
The following table summarizes the reported binding affinities and interactions of various pyrazolo[1,5-a]pyrimidine derivatives with different protein kinases. These derivatives have shown potential as potent inhibitors, often acting as ATP-competitive binders in the kinase domain.[2]
| Derivative Class | Target Kinase(s) | Key Findings & Reported Values | Reference |
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidines | TrkA | Exhibited potent enzymatic inhibition with IC50 values as low as 1.7 nM. The pyrazolo[1,5-a]pyrimidine core forms a crucial hinge interaction with Met592. | [3] |
| Indole-substituted pyrazolo[1,5-a]pyrimidines | PI3Kδ | A lead compound, CPL302253, demonstrated an IC50 of 2.8 nM. Docking studies suggest the indole moiety can form a hydrogen bond with Asp-787, contributing to selectivity. | [4] |
| General pyrazolo[1,5-a]pyrimidine derivatives | CDK2, TRKA | Compounds showed dual inhibitory activity with IC50 values of 0.09 µM against CDK2 and 0.45 µM against TRKA for the most potent derivatives. | [5][6] |
| Pyrazolo[1,5-a]pyrimidine-based macrocycles | AAK1 | Macrocyclic inhibitors derived from this scaffold showed potent inhibition of AAK1. | [7][8] |
| General pyrazolo[1,5-a]pyrimidine derivatives | CDK9 | A lead compound from this series showed potent CDK9 inhibition and greater selectivity compared to the multi-kinase inhibitor PIK-75. | [9] |
Experimental Protocols: Molecular Docking
The following outlines a generalized experimental protocol for molecular docking studies of pyrazolo[1,5-a]pyrimidine derivatives with protein kinases, based on methodologies reported in the cited literature.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).
-
Ligand Structure: The 2D structure of the pyrazolo[1,5-a]pyrimidine derivative is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field (e.g., MMFF94).
2. Docking Simulation:
-
Software: Commonly used software for docking simulations includes AutoDock Vina, Schrödinger's Glide, or GOLD.[4]
-
Grid Box Definition: A grid box is defined around the ATP-binding site of the kinase to specify the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand or known active site residues.
-
Docking Algorithm: The chosen docking program is used to predict the binding conformation and affinity of the ligand within the protein's active site. The algorithm explores various poses of the ligand and scores them based on a defined scoring function.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy or docking score, as well as the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate a typical experimental workflow for a docking study and the signaling pathways associated with some of the targeted protein kinases.
References
- 1. This compound [myskinrecipes.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous substance, following the principle of precaution. This guide provides a comprehensive operational plan for the proper disposal of this compound, its contaminated materials, and empty containers.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, personnel must be equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Classification and Segregation
This compound is a halogenated heterocyclic organic compound. As such, it should be classified and segregated as halogenated organic waste . It is crucial to prevent the mixing of this waste stream with non-halogenated or other incompatible waste types to avoid dangerous reactions and to facilitate proper disposal by a certified hazardous waste management company.
Table 1: Waste Classification and Handling Summary
| Waste Type | EPA Hazardous Waste Code (Anticipated) | Container Type | Labeling Requirements |
| Solid this compound | F002 (as a discarded commercial chemical product) | Tightly sealed, compatible container | "Hazardous Waste," "Halogenated Organic Solid," Chemical Name, Date |
| Contaminated Labware (e.g., gloves, wipes) | F002 | Lined, sealed waste container | "Hazardous Waste," "Halogenated Organic Debris," Date |
| Rinsate from cleaning contaminated glassware | F002 | Tightly sealed, compatible container | "Hazardous Waste," "Halogenated Organic Liquid," Chemical Name, Date |
Note: The EPA hazardous waste code F002 pertains to certain spent halogenated solvents and their mixtures. While this compound is a solid, its disposal as a halogenated waste aligns with the principles of this waste code. Consult with your institution's Environmental Health and Safety (EHS) department for precise waste code assignment.
Step-by-Step Disposal Protocol
1. Solid Waste Disposal:
-
Collect any unused or waste this compound powder in a dedicated, properly labeled hazardous waste container.
-
Ensure the container is made of a material compatible with the chemical and is kept tightly sealed when not in use.
-
Store the container in a designated satellite accumulation area away from incompatible materials.
2. Disposal of Contaminated Materials:
-
All disposable items that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and absorbent pads, must be considered hazardous waste.
-
Place these items in a clearly labeled, sealed plastic bag or a designated container for halogenated solid waste.
3. Decontamination of Glassware:
-
Glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol).
-
The resulting rinsate is considered hazardous halogenated liquid waste and must be collected in a separate, appropriately labeled container.
-
After the initial solvent rinse, glassware can typically be washed with soap and water.
4. Empty Container Disposal:
-
An "empty" container that held this compound must still be managed as hazardous waste unless it has been triple-rinsed.
-
The rinsate from this procedure must be collected and disposed of as halogenated liquid hazardous waste.
-
Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but institutional policies may vary. Always consult with your EHS department.
Experimental Protocols
Triple-Rinsing Procedure for Empty Containers:
-
Select a solvent in which this compound is soluble (e.g., acetone, ethyl acetate).
-
Add the solvent to the container to about 10% of its volume, secure the cap, and agitate to rinse all interior surfaces.
-
Pour the rinsate into the designated halogenated liquid waste container.
-
Repeat this rinsing process two more times.
-
Allow the container to air dry in a fume hood before disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and your EHS department for any questions or clarification.
Personal protective equipment for handling 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS No. 16082-27-2). The following procedures are based on the known hazards of closely related pyrazolo[1,5-a]pyrimidine derivatives and general best practices for handling chlorinated heterocyclic compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available; therefore, it is imperative to obtain the supplier-specific SDS and review it before commencing any work.
Immediate Safety and Hazard Information
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth. |
| Skin Irritation (Category 2) | Causes skin irritation. | Wear protective gloves and clothing. Avoid contact with skin. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | Wear eye and face protection, such as safety goggles or a face shield.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2] If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Personal Protective Equipment (PPE)
A comprehensive assessment of workplace hazards is necessary to select the appropriate PPE.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk.[1] |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for chlorinated compounds.[1][4] Glove material should be selected based on breakthrough time and degradation resistance for the specific solvent used.[3] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[1] All handling should ideally be conducted in a chemical fume hood.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Step-by-Step Handling and Storage Protocol:
-
Procurement and Receipt: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly closed.
-
Handling: All handling of the compound should be performed in a well-ventilated chemical fume hood.[2] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. Avoid the formation of dust and aerosols.
-
Weighing and Transfer: When weighing or transferring the solid compound, use a chemical-resistant spatula and a tared container inside the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation: Treat all this compound waste, including contaminated materials like gloves, wipes, and glassware, as hazardous waste.[1] This compound is classified as a halogenated organic waste.[1] It is crucial to segregate halogenated waste from non-halogenated waste streams.[1]
-
Waste Container: Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred to minimize the risk of breakage.[1]
-
Labeling of Waste: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Disposal of Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing and allowing it to air dry, and with all labels defaced, the container may be disposed of as regular trash, depending on institutional policies.[1]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
Spill Response:
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Notify your supervisor and institutional EHS.
-
Prevent entry to the area.
-
Provide emergency responders with the chemical name and any available safety information.
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
